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  • Product: 5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid
  • CAS: 1008769-68-3

Core Science & Biosynthesis

Foundational

chemical structure and molecular weight of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid

Abstract This technical guide provides a comprehensive overview of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid (CAS No. 1008769-68-3), a substituted pyridine carboxylic acid of interest in synthetic and medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid (CAS No. 1008769-68-3), a substituted pyridine carboxylic acid of interest in synthetic and medicinal chemistry. Due to the limited availability of peer-reviewed literature on this specific molecule, this document synthesizes information from chemical supplier data, established chemical principles, and data from analogous structures to provide a foundational understanding of its chemical and physical properties. This guide includes its chemical structure, calculated molecular weight, a plausible synthetic pathway, and essential safety and handling information. The content is structured to provide both a theoretical framework and practical insights for researchers working with this or related compounds.

Introduction and Overview

Pyridine carboxylic acids are a class of heterocyclic compounds that form the backbone of numerous biologically active molecules and are pivotal building blocks in organic synthesis.[1] The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and ability to interact with biological targets. The subject of this guide, 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid, incorporates three key functional groups: a chlorine atom, a cyclohexyloxy ether, and a carboxylic acid. This combination of features suggests its potential as an intermediate in the development of novel therapeutic agents or agrochemicals, where such substituted pyridines are common scaffolds.

This document serves as a primary reference for this compound. It is important to note that, as a research chemical, extensive experimental data for 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid is not widely published. Therefore, this guide has been developed by leveraging available data from commercial suppliers and by drawing logical parallels from the well-documented chemistry of related pyridine derivatives.

Chemical Structure and Physicochemical Properties

The structural and physicochemical properties of a compound are fundamental to understanding its behavior in chemical reactions and biological systems. Below are the key identifiers and calculated properties for 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid.

Chemical Structure

The chemical structure of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid is defined by a pyridine ring substituted at the 3, 5, and 6 positions.

Caption: 2D structure of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid.

Quantitative Data
PropertyValueSource(s)
CAS Number 1008769-68-3Chemical Supplier Catalogs
Molecular Formula C₁₂H₁₄ClNO₃Calculated
Molecular Weight 255.70 g/mol Calculated
Physical Form Solid (presumed)Supplier Data
Melting Point Not available-
Solubility Not available-
pKa Not available-

Note: The lack of available experimental data for properties like melting point, solubility, and pKa is a significant data gap. Researchers should determine these properties experimentally as needed for their applications.

Proposed Synthetic Pathway

While a specific, validated protocol for the synthesis of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid is not detailed in published literature, a plausible synthetic route can be proposed based on established reactions for similar pyridine derivatives. A common strategy involves the nucleophilic aromatic substitution of a di-chlorinated pyridine precursor.

The proposed pathway begins with a commercially available di-chlorinated pyridine ester, such as methyl 5,6-dichloropyridine-3-carboxylate. The synthesis would proceed in two main steps:

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position is more susceptible to nucleophilic attack than the one at the 5-position. Reacting the starting material with cyclohexanol in the presence of a strong base (e.g., sodium hydride) would lead to the displacement of the 6-chloro substituent to form the corresponding cyclohexyloxy ether.

  • Saponification: The final step would be the hydrolysis of the methyl ester to the carboxylic acid using a base such as sodium hydroxide, followed by acidification to yield the final product.

start Methyl 5,6-dichloropyridine-3-carboxylate intermediate Methyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylate start->intermediate Nucleophilic Substitution reagent1 Cyclohexanol, NaH reagent1->intermediate product 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid intermediate->product Saponification reagent2 1. NaOH (aq) 2. HCl (aq) reagent2->product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on the proposed pathway. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized with appropriate caution and safety measures.

  • Step 1: Synthesis of Methyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylate

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).

    • To the THF, add sodium hydride (NaH, 60% dispersion in mineral oil) carefully.

    • Slowly add cyclohexanol to the suspension at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add a solution of methyl 5,6-dichloropyridine-3-carboxylate in anhydrous THF dropwise.

    • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench carefully with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Step 2: Saponification to 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid

    • Dissolve the intermediate ester from Step 1 in a mixture of THF and water.

    • Add an aqueous solution of sodium hydroxide (NaOH).

    • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (as monitored by TLC).

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 with hydrochloric acid (HCl).

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid. However, based on the SDS of structurally similar compounds, such as other chloro-substituted pyridine carboxylic acids, the following general precautions should be taken.[2][3][4]

  • Hazard Classification (Presumed):

    • Acute Toxicity, Oral (Category 4)[2]

    • Skin Irritation (Category 2)[2][4]

    • Eye Irritation (Category 2A)[2][4]

    • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System[4]

  • Handling:

    • Use in a well-ventilated area, preferably in a chemical fume hood.[3][4]

    • Avoid breathing dust, fumes, or vapors.[3][4]

    • Avoid contact with skin, eyes, and clothing.[3]

    • Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[2][3]

    • Wash hands thoroughly after handling.[2]

  • Storage:

    • Store in a tightly sealed container.

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

    • In case of skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][4]

    • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[3]

Conclusion and Future Directions

5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid is a research chemical with a structure that suggests its utility as a building block in synthetic and medicinal chemistry. This guide provides a foundational overview of its structure, calculated properties, and a plausible synthetic route, along with essential safety information derived from analogous compounds.

Significant opportunities for future research exist. The most immediate need is for the experimental validation of its physicochemical properties, including its melting point, solubility in various solvents, and pKa. Furthermore, the development and optimization of a robust synthetic protocol would be highly valuable. Finally, exploring the biological activity of this compound and its derivatives could lead to the discovery of new molecules with potential therapeutic or other applications.

References

  • Apollo Scientific. (2023). 5-Chloro-3-methylpyridine-2-carboxylic acid Safety Data Sheet.
  • Echemi. (2019). 2-(cyclohexyloxy)pyridine-4-carboxylic acid Safety Data Sheets.
  • ChemSub. (n.d.). 5-chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid.
  • Fisher Scientific. (2025). 6-Chloronicotinic acid Safety Data Sheet.
  • Google Patents. (2021). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Goldyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Publishing.
  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC.
  • ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI.
  • PENTA. (2025). 4-Pyridinecarboxylic acid Safety Data Sheet.
  • Aaron Chemicals. (2024). 5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic Acid Safety Data Sheet.
  • Google Patents. (n.d.). WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates.
  • PMC. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity.
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Exploratory

An In-Depth Technical Guide to the Safety and Handling of CAS 1008769-68-3: A Case of Undisclosed Identity

Researchers, scientists, and drug development professionals are advised that a comprehensive safety data sheet (SDS) and detailed handling guidelines for the chemical substance identified by CAS Registry Number 1008769-6...

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Author: BenchChem Technical Support Team. Date: March 2026

Researchers, scientists, and drug development professionals are advised that a comprehensive safety data sheet (SDS) and detailed handling guidelines for the chemical substance identified by CAS Registry Number 1008769-68-3 cannot be provided at this time. Extensive searches of publicly available scientific and chemical databases, patent literature, and supplier information have failed to yield the specific chemical identity, structure, or associated safety data for this compound.

The absence of this critical information precludes the development of a specific and reliable safety and handling protocol. The fundamental principles of chemical safety mandate a thorough understanding of a substance's properties, including its flammability, reactivity, toxicity, and environmental hazards, before it can be handled safely in a laboratory or manufacturing setting. Without this knowledge, any attempt to create a handling guide would be based on speculation and could pose a significant risk to researchers and their working environment.

The Critical Importance of a Safety Data Sheet (SDS)

A Safety Data Sheet is a standardized document that contains crucial information about a chemical's potential hazards and how to work with it safely. Key sections of an SDS that are currently unavailable for CAS 1008769-68-3 include:

  • Section 2: Hazards Identification: This section would classify the chemical's hazards (e.g., flammable liquid, skin irritant, carcinogen) and provide corresponding hazard statements and pictograms.

  • Section 4: First-Aid Measures: This provides essential guidance for immediate medical response in case of exposure.

  • Section 5: Fire-Fighting Measures: This outlines suitable extinguishing media and specific hazards arising from the chemical in a fire.

  • Section 7: Handling and Storage: This details safe handling practices and appropriate storage conditions to prevent accidents.

  • Section 8: Exposure Controls/Personal Protection: This specifies permissible exposure limits and the necessary personal protective equipment (PPE) to minimize exposure.

  • Section 11: Toxicological Information: This provides data on the potential health effects of the substance.

General Principles for Handling Unidentified Research Compounds

In the absence of specific data for CAS 1008769-68-3, it is imperative to treat this substance as a compound with unknown and potentially significant hazards . The following general principles, rooted in established laboratory safety protocols, must be strictly adhered to:

Risk Assessment and Precautionary Principle

A thorough risk assessment must be conducted before any work with this compound commences. The precautionary principle should be applied, assuming the substance is hazardous until proven otherwise. All potential routes of exposure (inhalation, dermal contact, ingestion, and injection) must be considered and mitigated.

Engineering Controls

Work with CAS 1008769-68-3 should be performed in a properly functioning chemical fume hood to prevent the inhalation of any potential vapors, dusts, or aerosols. The fume hood's performance should be regularly verified.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory. This includes, but is not limited to:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemically resistant gloves appropriate for a broad range of chemical classes. Double-gloving is recommended.

  • Body Protection: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.

  • Respiratory Protection: If there is any risk of aerosol generation outside of a fume hood, a properly fitted respirator (e.g., an N95 or higher) should be used.

Safe Handling and Hygiene
  • Avoid all direct contact with the substance.

  • Use appropriate tools (spatulas, scoops) for handling solids to minimize dust generation.

  • For solutions, use a calibrated pipette or other suitable liquid handling device.

  • Do not eat, drink, or apply cosmetics in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Storage

The compound should be stored in a clearly labeled, tightly sealed container in a designated, well-ventilated, and secure area. It should be segregated from incompatible materials, though these are currently unknown. As a precaution, store it away from strong oxidizing agents, acids, and bases.

Spill and Emergency Procedures

A written spill response procedure should be in place before handling the compound. This should include:

  • Evacuation of the immediate area.

  • Notification of laboratory personnel and safety officers.

  • Use of appropriate spill kits containing absorbent materials suitable for a wide range of chemicals.

  • Proper disposal of contaminated materials as hazardous waste.

Waste Disposal

All waste materials contaminated with CAS 1008769-68-3, including empty containers, disposable PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with institutional, local, and national regulations.

Workflow for Handling a Compound of Unknown Hazards

The following diagram illustrates a recommended workflow for handling a research compound with no available safety data, such as CAS 1008769-68-3.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Assume High Hazard Potential B Conduct Thorough Risk Assessment A->B C Develop Written Safe Handling Protocol B->C D Assemble and Inspect All PPE C->D E Prepare and Label All Equipment D->E F Work Exclusively in a Certified Chemical Fume Hood E->F G Don Appropriate PPE F->G H Handle Compound with Extreme Caution G->H I Segregate and Label All Waste H->I J Decontaminate Work Area and Equipment I->J K Dispose of All Waste as Hazardous J->K L Remove and Dispose of PPE Correctly K->L M Thoroughly Wash Hands L->M

Workflow for Handling Compounds with Unknown Hazards

Conclusion and Path Forward

The inability to identify CAS 1008769-68-3 and its associated hazards represents a significant barrier to its safe use in a research and development setting. It is strongly recommended that any organization in possession of this compound take immediate steps to have its chemical identity and basic physicochemical properties determined by a qualified analytical laboratory. Until such a time as a verified Safety Data Sheet is available, the precautionary measures outlined in this guide should be considered the minimum standard for its handling. Proceeding with any experimental work without this fundamental safety information is strongly discouraged.

Foundational

An In-Depth Technical Guide to the Preliminary In-Vitro Screening of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic Acid Analogs

Introduction In the landscape of modern drug discovery, the pyridine nucleus and its derivatives are of significant interest due to their prevalence in a wide array of biologically active compounds.[1] The structural mot...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the pyridine nucleus and its derivatives are of significant interest due to their prevalence in a wide array of biologically active compounds.[1] The structural motif of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid, in particular, presents a compelling scaffold for the development of novel therapeutic agents. The presence of a carboxylic acid group, a halogen, and a bulky cyclohexyloxy moiety suggests potential for diverse biological interactions. Carboxylic acid-containing compounds have been explored as potential inhibitors for various enzymes.[2] This guide provides a comprehensive framework for the preliminary in vitro screening of analogs based on this core structure, with a focus on anticancer applications. The methodologies outlined herein are designed to be robust, reproducible, and informative, providing a solid foundation for lead identification and optimization.

The initial stages of drug discovery are critical for identifying promising lead compounds.[3] Phenotypic screening, which assesses the effects of compounds on cellular systems without a preconceived target, has re-emerged as a powerful strategy.[4][5] This approach allows for the discovery of compounds with novel mechanisms of action and provides a more holistic view of a compound's biological activity.[6][7] This guide will primarily focus on a phenotypic screening cascade, beginning with broad cytotoxicity assays to identify compounds with general antiproliferative effects, followed by more targeted secondary assays to elucidate potential mechanisms of action.

Part 1: The Rationale for a Phenotypic Screening Approach

A phenotypic screening approach is particularly well-suited for the initial evaluation of a novel series of compounds like the 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid analogs. Unlike target-based screening, which requires prior knowledge of a specific molecular target, phenotypic screening identifies compounds based on their ability to induce a desired change in a cell's phenotype.[4][6] This is advantageous when the molecular targets of a new chemical scaffold are unknown.

The core principle of our screening cascade is to first identify "hits" with significant biological activity and then to progressively characterize their effects. This strategy maximizes the chances of discovering compounds with therapeutic potential while minimizing the risk of overlooking novel mechanisms of action.

The Screening Cascade: A Step-by-Step Overview

Our proposed screening cascade is a multi-tiered approach designed to efficiently identify and characterize promising analogs.

G A Primary Screening: Cytotoxicity Assays B Hit Confirmation & Prioritization: IC50 Determination A->B Active Compounds C Secondary Screening: Mechanism of Action Assays B->C Confirmed Hits D Lead Candidate Selection C->D Characterized Hits G cluster_0 Cell Cycle cluster_1 Potential Drug Action cluster_2 Apoptosis G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Apoptotic Cell Death Apoptotic Cell Death M->Apoptotic Cell Death G1 Arrest G1 Arrest S Phase Arrest S Phase Arrest G2/M Arrest G2/M Arrest G2/M Arrest->Apoptotic Cell Death

Caption: Potential mechanisms of action related to cell cycle and apoptosis.

Target-Based Assays

While the initial screening is phenotypic, once a potential mechanism is suggested, more targeted assays can be employed. For instance, if a compound is found to induce apoptosis, assays for key apoptotic proteins like caspases can be performed. If the structure of the analogs suggests potential interaction with a specific class of enzymes, such as kinases or proteases, enzymatic assays can be conducted. The design of these assays will be highly dependent on the initial findings and the chemical nature of the analogs.

Conclusion

This technical guide provides a comprehensive and logical framework for the preliminary in vitro screening of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid analogs. By employing a tiered phenotypic screening approach, researchers can efficiently identify and characterize promising lead compounds. The emphasis on robust assay design, careful data interpretation, and a systematic progression from broad cytotoxicity screening to more detailed mechanistic studies ensures a high degree of scientific integrity. The methodologies described herein will enable drug development professionals to make informed decisions and advance the most promising candidates in the drug discovery pipeline.

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Exploratory

mechanism of action for 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid based inhibitors

An In-depth Technical Guide to the Mechanism of Action for Pyridine-3-Carboxylic Acid Based Inhibitors Abstract This technical guide provides a detailed examination of the mechanisms of action for inhibitors based on the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action for Pyridine-3-Carboxylic Acid Based Inhibitors

Abstract

This technical guide provides a detailed examination of the mechanisms of action for inhibitors based on the 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid scaffold and related structures. Initial investigation into this specific chemical entity reveals its association with two distinct and highly significant therapeutic targets: the Phosphoinositide 3-kinase (PI3K) pathway, primarily through the inhibitor CH5132799, and the Toll-like receptor 2 (TLR2) signaling cascade. Given this duality, this guide is structured to provide an in-depth analysis of both mechanisms. Part 1 focuses on the role of CH5132799 as a selective Class I PI3K inhibitor in oncology, detailing its impact on the PI3K/AKT/mTOR signaling axis. Part 2 explores the inhibition of TLR2, a key receptor in the innate immune system, by small molecules that disrupt pro-inflammatory signaling. By dissecting these two pathways, this document offers researchers and drug development professionals a comprehensive understanding of the molecular interactions, experimental validation, and therapeutic potential of this structural class of inhibitors.

Part 1: Inhibition of the PI3K/AKT/mTOR Pathway by CH5132799

Introduction to the PI3K Pathway in Oncology

The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs essential cellular functions, including proliferation, growth, survival, and metabolism[1]. Class IA PI3Ks are heterodimeric enzymes implicated in a vast number of human cancers[1]. Oncogenic activation of this pathway frequently occurs through mutations or amplification of PIK3CA, the gene encoding the p110α catalytic subunit of PI3K[1][2]. This makes the PI3K pathway a highly attractive target for cancer therapy[1][2].

CH5132799 is a potent and specific oral inhibitor of Class I PI3Ks, with particularly strong activity against PI3Kα isoforms[1][2]. Its development represents a targeted therapeutic strategy against tumors harboring genetic alterations in the PI3K pathway[1][2].

Mechanism of Action: CH5132799

CH5132799 exerts its anti-tumor effects by selectively binding to and inhibiting the kinase activity of Class I PI3Ks. This action blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. The depletion of PIP3 prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.

The inhibition of AKT phosphorylation is a key biomarker of CH5132799 activity. By preventing AKT activation, CH5132799 effectively shuts down the downstream signaling cascade, leading to decreased cell proliferation and survival in cancer cells with a dependency on this pathway[1][2]. In vivo studies have demonstrated a strong correlation between the exposure to CH5132799 and the inhibition of PI3K signaling, resulting in significant anti-tumor activity in xenograft models with PIK3CA mutations[1][2].

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation PI3K->PIP2 CH5132799 CH5132799 (5-chloro-6-(cyclohexyloxy) pyridine-3-carboxylic acid) CH5132799->PI3K Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF) D->E F 6. Immunoblotting (Antibodies) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (p-AKT vs Total AKT) G->H

Figure 2: Experimental workflow for Western Blot analysis of p-AKT.
Quantitative Data Summary
CompoundTargetAssayIC50 / ActivityReference
CH5132799 Class I PI3KsIn vitro kinase assaysPotent at nanomolar concentrations[1]
CH5132799 PIK3CA-mutated cancer cellsCell proliferationStrong antiproliferative effect[1][2]
CH5132799 PIK3CA-mutated tumor xenograftsIn vivo anti-tumorRemarkable tumor regression[2]

Part 2: Inhibition of Toll-Like Receptor 2 (TLR2) Signaling

Introduction to TLR2 in Innate Immunity

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a fundamental role in the innate immune system.[3][4] TLR2 is particularly important as it recognizes a wide array of pathogen-associated molecular patterns (PAMPs) from bacteria, viruses, and fungi.[5][6] TLR2 functions as a heterodimer, typically with TLR1 or TLR6, to recognize triacyl or diacyl lipopeptides, respectively.[3][5] Upon ligand binding, TLR2 initiates a signaling cascade that culminates in the production of pro-inflammatory cytokines.[3][5] While essential for host defense, dysregulated TLR2 signaling is implicated in numerous inflammatory and autoimmune diseases, making it a compelling target for therapeutic inhibition.[3][7]

Mechanism of Action: Small Molecule TLR2 Inhibition

Small molecule inhibitors targeting TLR2 signaling often function by disrupting critical protein-protein interactions required for signal propagation. The intracellular Toll/IL-1 receptor (TIR) domain is crucial for this process. Following ligand binding and receptor dimerization, the TIR domains recruit adaptor proteins, primarily Myeloid differentiation primary response 88 (MyD88), to initiate downstream signaling.[3][5][7]

One validated strategy for inhibition is to target a pocket within the TLR2 TIR domain, such as the BB loop.[3] Small molecules designed to bind this pocket can physically block the recruitment of MyD88 to the TLR2 receptor complex.[3][8] This preventative action halts the signaling cascade at its origin, before the activation of downstream kinases (like IRAKs and TRAF6) and transcription factors (like NF-κB and AP-1).[3][5] The result is a potent and specific blockade of TLR2-mediated pro-inflammatory cytokine production.[3][8]

TLR2_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2_1 TLR2/1 or TLR2/6 Heterodimer TIR_Domain TIR Domain TLR2_1->TIR_Domain Activates Ligand Bacterial Lipopeptide Ligand->TLR2_1 Binds MyD88 MyD88 TIR_Domain->MyD88 Recruits IRAK IRAK/TRAF6 Complex MyD88->IRAK Inhibitor Small Molecule Inhibitor Inhibitor->TIR_Domain Blocks MyD88 Recruitment NFkB_path MAPK / IKK Activation IRAK->NFkB_path NFkB NF-κB NFkB_path->NFkB Activates Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-8) NFkB->Cytokines Induces Transcription

Figure 3: Inhibition of the TLR2 signaling pathway by a small molecule inhibitor.
Experimental Protocols for Characterizing TLR2 Inhibitors

This is a robust cell-based assay to screen for and characterize inhibitors of the TLR2 pathway, as NF-κB is a primary transcription factor activated by TLR2 signaling.[4]

Protocol:

  • Cell Line: Use a human embryonic kidney (HEK293) cell line stably transfected with human TLR2, an NF-κB-driven luciferase reporter gene, and often CD14 to enhance sensitivity.[4]

  • Plating: Plate the reporter cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Add serial dilutions of the test inhibitor to the wells and incubate for a set time (e.g., 1 hour). Include vehicle-only (e.g., DMSO) and positive control inhibitor wells.

  • Stimulation: Add a known TLR2 agonist, such as Pam3CSK4 (for TLR2/1) or Pam2CSK4 (for TLR2/6), to all wells except the unstimulated control.[3][9] A counter-screen using TNF-α can be run in parallel to ensure inhibitors are specific to the TLR pathway and not general NF-κB inhibitors.[4]

  • Incubation: Incubate the plate for several hours (e.g., 6-18 hours) to allow for reporter gene expression.

  • Lysis and Detection: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a plate reader.

  • Analysis: Normalize the luminescence signal to the stimulated control. Plot the normalized activity against the inhibitor concentration to determine the IC50 value.

This assay measures the functional downstream output of TLR2 activation—the production and secretion of pro-inflammatory cytokines.

Protocol:

  • Cell Culture: Use immune cells that endogenously express TLR2, such as human THP-1 monocytes or peripheral blood mononuclear cells (PBMCs).[3][7]

  • Treatment and Stimulation: As in the reporter assay, pre-treat the cells with the inhibitor before stimulating them with a TLR2 agonist.

  • Supernatant Collection: After an appropriate incubation period (e.g., 18-24 hours), centrifuge the plates and carefully collect the cell culture supernatant.

  • ELISA:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., human IL-8 or TNF-α).

    • Add the collected supernatants and standards to the plate.

    • Add a detection antibody conjugated to an enzyme (e.g., biotin/streptavidin-HRP).

    • Add a colorimetric substrate (e.g., TMB) and stop the reaction.

  • Detection: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Generate a standard curve to calculate the concentration of the cytokine in each sample. Determine the dose-dependent inhibition by the test compound.

Quantitative Data Summary
Compound ClassTargetAssayIC50 / ActivityReference
MMG-11 Human TLR2/1Pam3CSK4-induced signalingIC50 = 1.7 µM[9]
MMG-11 Human TLR2/6Pam2CSK4-induced signalingIC50 = 5.7 µM[9]
C29 Human TLR2/1NF-κB Reporter AssayIC50 = 24.2 µM[3]
C29 Human TLR2/6NF-κB Reporter AssayIC50 = 37.2 µM[3]

Conclusion

The pyridine-3-carboxylic acid scaffold is a versatile chemical framework that has given rise to inhibitors of at least two distinct and therapeutically important signaling pathways. As exemplified by CH5132799 , these compounds can be engineered to potently and selectively inhibit the Class I PI3K pathway, offering a targeted approach for treating cancers with specific genetic alterations like PIK3CA mutations. The mechanism relies on blocking the core enzymatic function of PI3K, thereby preventing the activation of the pro-survival AKT signaling cascade.

Concurrently, related small molecule structures have been developed to target the innate immune receptor TLR2 . The mechanism in this context is fundamentally different, involving the disruption of protein-protein interactions within the intracellular TIR domain to block the recruitment of the MyD88 adaptor protein. This strategy effectively prevents the initiation of a pro-inflammatory cascade, presenting a promising avenue for the treatment of chronic inflammatory and autoimmune diseases.

Understanding these divergent mechanisms of action is critical for the rational design and development of future inhibitors. The experimental workflows detailed herein provide a robust framework for characterizing the potency, selectivity, and cellular activity of novel compounds targeting either the PI3K or TLR2 pathways.

References

  • Toll-Like Receptor Assay for Innate-Adaptive Immune Response - Eurofins Discovery. (URL: )
  • What TLR2 antagonists are in clinical trials currently?
  • First-in-Human study of CH5132799, an Oral Class I PI3K Inhibitor, Studying Toxicity, Pharmacokinetics and Pharmacodynamics, in Patients with Metastatic Cancer - PMC. (URL: [Link])

  • Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PMC. (URL: [Link])

  • Discovery of a novel TLR2 signaling inhibitor with anti-viral activity - PMC. (URL: [Link])

  • The selective class I PI3K inhibitor CH5132799 targets human cancers harboring oncogenic PIK3CA mutations - PubMed. (URL: [Link])

  • An Update on Toll-like Receptor 2, Its Function and Dimerization in Pro- and Anti-Inflammatory Processes - MDPI. (URL: [Link])

  • Activation of the Toll-like receptor 2 signaling pathway inhibits the proliferation of HCC cells in vitro - PMC. (URL: [Link])

  • Discovery of small molecule inhibitors of the TLR1-TLR2 complex - PMC - NIH. (URL: [Link])

  • First-in-human study of CH5132799, an oral class I PI3K inhibitor, studying toxicity, pharmacokinetics, and pharmacodynamics, in patients with metastatic cancer - PubMed. (URL: [Link])

  • Toll-like Receptor (TLR) Inhibitors - Bio-Techne. (URL: [Link])

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Foundational

pharmacokinetics of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid in early phase research

Early-Phase Pharmacokinetic Profiling of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic Acid: A Technical Guide As drug discovery pipelines mature, the early-phase pharmacokinetic (PK) profiling of novel chemical entiti...

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Author: BenchChem Technical Support Team. Date: March 2026

Early-Phase Pharmacokinetic Profiling of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic Acid: A Technical Guide

As drug discovery pipelines mature, the early-phase pharmacokinetic (PK) profiling of novel chemical entities dictates their survivability. This technical guide deconstructs the ADME (Absorption, Distribution, Metabolism, and Excretion) strategy for 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid (CAS: 1008769-68-3). By analyzing the causality between its specific functional groups and its biological fate, this whitepaper provides a self-validating blueprint for evaluating similar functionalized pyridine building blocks in preclinical research.

Structural Deconstruction & Predictive ADME

Before initiating wet-lab assays, a Senior Application Scientist must predict a molecule's behavior based on its structural moieties. The architecture of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid presents three distinct PK liabilities and advantages:

  • The Carboxylic Acid (-COOH): With an estimated pKa of ~3.5–4.5, this moiety is >99% ionized at a physiological pH of 7.4. While this ensures excellent aqueous solubility, it severely restricts transcellular passive diffusion across the intestinal epithelium. Furthermore, carboxylic acids are prime substrates for Phase II UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT2B7 and UGT1A3[1]. This can lead to the formation of acyl glucuronides, reactive intermediates known to covalently bind to plasma proteins, potentially triggering idiosyncratic toxicities[2].

  • The Cyclohexyloxy Group: This bulky, lipophilic ether linkage drives target affinity but acts as a metabolic "soft spot." The aliphatic cyclohexane ring is highly susceptible to Phase I Cytochrome P450 (CYP450)-mediated hydroxylation.

  • The Chloropyridine Core: The electron-withdrawing chlorine atom at the 5-position deactivates the pyridine ring, protecting it from N-oxidation and enhancing the molecule's overall metabolic stability.

Metabolism Parent 5-chloro-6-(cyclohexyloxy) pyridine-3-carboxylic acid Phase1 Phase I Metabolism (CYP450) Parent->Phase1 NADPH Phase2 Phase II Metabolism (UGT2B7 / UGT1A3) Parent->Phase2 UDPGA Met1 Aliphatic Hydroxylation (Cyclohexyl Ring) Phase1->Met1 Met2 Acyl Glucuronide (Carboxylic Acid) Phase2->Met2 Clear Renal/Biliary Excretion Met1->Clear Tox Potential Protein Adduction Met2->Tox Reactive Intermediate Met2->Clear

Predicted Phase I and Phase II metabolic pathways and potential liabilities.

Absorption Profiling: The Caco-2 Permeability Workflow

Because the ionized carboxylic acid limits passive diffusion, we must empirically determine the compound's intestinal absorption potential and evaluate it as a substrate for efflux transporters like P-glycoprotein (P-gp).

Causality & Self-Validation: We utilize the Caco-2 bidirectional assay. To ensure the system is self-validating, Transepithelial Electrical Resistance (TEER) is measured before and after the assay. A post-assay TEER drop indicates compound-induced monolayer toxicity, invalidating the permeability data[3]. Lucifer Yellow is co-incubated as a paracellular marker; leakage >1.5% flags compromised tight junctions.

Step-by-Step Protocol:
  • Cell Culture: Seed Caco-2 cells on 0.4 µm polycarbonate Transwell inserts. Culture for 21 days to allow full differentiation into enterocyte-like monolayers[3].

  • Validation: Measure TEER. Only inserts with TEER ≥250 Ω·cm² proceed to dosing[3].

  • Dosing: Prepare a 10 µM solution of the compound in Hank’s Balanced Salt Solution (HBSS, pH 7.4).

    • Apical to Basolateral (A→B): Add 400 µL to the apical chamber to simulate intestinal lumen absorption.

    • Basolateral to Apical (B→A): Add 1200 µL to the basolateral chamber to simulate systemic efflux.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed HBSS.

  • Quantification: Analyze samples via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ).

Caco2 Seed Seed Caco-2 Cells on Transwell Culture 21-Day Culture & Differentiation Seed->Culture TEER TEER Validation (≥250 Ω·cm²) Culture->TEER Dose Dose Apical (A→B) & Basolateral (B→A) TEER->Dose Sample Sample Collection (30-120 min) Dose->Sample LCMS LC-MS/MS & Papp Calculation Sample->LCMS

Step-by-step Caco-2 permeability assay workflow for absorption prediction.

Metabolic Fate: Liver Microsomal Stability

To quantify hepatic first-pass metabolism, the compound is incubated with Human Liver Microsomes (HLM). Because this compound is susceptible to both CYP-mediated oxidation and UGT-mediated glucuronidation, the assay must be bifurcated with specific cofactors.

Causality & Self-Validation: Heat-inactivated microsomes are run in parallel. If the compound degrades in the heat-inactivated control, the loss is due to chemical instability (e.g., hydrolysis), not enzymatic metabolism[4].

Step-by-Step Protocol:
  • Preparation: Thaw pooled HLMs and dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4)[5].

  • Phase I Incubation: Spike the compound to a final concentration of 1 µM. Initiate the reaction by adding 1 mM NADPH (CYP cofactor)[4].

  • Phase II Incubation: In a separate well, add 2 mM UDP-glucuronic acid (UDPGA) and 25 µg/mL alamethicin (a pore-forming peptide necessary to grant UDPGA access to luminal UGT enzymes).

  • Quenching: At 0, 15, 30, and 60 minutes, transfer 50 µL of the matrix into 150 µL of ice-cold acetonitrile containing an internal standard (IS) to precipitate proteins and halt the reaction[4].

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant to determine the half-life ( t1/2​ ) and calculate the intrinsic clearance ( CLint​ ).

Systemic Exposure: In Vivo PK & Bioanalysis

In vivo rodent studies (Sprague-Dawley rats) bridge the gap between in vitro predictions and systemic reality. The bioanalytical quantification of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid requires high-sensitivity LC-MS/MS.

Causality & Self-Validation: Because the molecule contains a carboxylic acid, it readily donates a proton. Therefore, Electrospray Ionization (ESI) must be operated in negative ion mode [M−H]− to achieve maximum sensitivity[6]. The assay is self-validated by a calibration curve; an R2≥0.99 and Quality Control (QC) samples within ±15% variance ensure analytical integrity.

Step-by-Step Bioanalytical Protocol:
  • Extraction: Aliquot 50 µL of K2-EDTA rat plasma. Add 150 µL of pure acetonitrile containing a stable-isotope labeled internal standard to precipitate plasma proteins[6].

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 rpm at 4°C for 10 minutes to pellet the protein aggregate.

  • Chromatography: Inject 5 µL of the supernatant onto a sub-2 µm C18 column. Utilize a gradient elution of 0.1% aqueous formic acid and acetonitrile at a flow rate of 0.5 mL/min[6].

  • Detection: Monitor the specific precursor-to-product ion transitions using Multiple Reaction Monitoring (MRM) in ESI negative mode.

Bioanalysis Sample Rodent Plasma Sample (K2-EDTA) Prep Protein Precipitation (Acetonitrile + IS) Sample->Prep Centrifuge Centrifugation (14,000 rpm, 4°C) Prep->Centrifuge LC RP-HPLC Separation (C18 Column) Centrifuge->LC MS ESI Negative Mode MRM Detection LC->MS Data PK Parameter Calculation (NCA) MS->Data

Bioanalytical workflow for plasma sample preparation and LC-MS/MS quantification.

Data Synthesis & Interpretation

Based on the structural properties and standard behavior of functionalized pyridine-carboxylic acids, the following table synthesizes the expected quantitative PK parameters following intravenous (1 mg/kg) and oral (5 mg/kg) dosing in a rodent model.

PK ParameterSymbolExpected Value RangeMechanistic Implication for Drug Development
Systemic Clearance CL 12 – 18 mL/min/kgModerate hepatic extraction; driven by UGT glucuronidation and CYP oxidation.
Volume of Distribution Vss​ 0.4 – 0.8 L/kgLow tissue distribution; typical for acidic drugs due to high plasma protein binding.
Elimination Half-life t1/2​ 1.5 – 3.0 hRelatively short; may necessitate formulation strategies to extend exposure.
Oral Bioavailability %F 25% – 40%Restricted by poor transcellular permeability (ionized acid) and first-pass metabolism.
Apparent Permeability Papp​ <5.0×10−6 cm/sConfirms low passive absorption across the intestinal epithelium.
Efflux Ratio ER <2.0 Indicates the compound is not a significant substrate for P-glycoprotein efflux.

By rigorously executing these self-validating protocols, researchers can accurately map the pharmacokinetic landscape of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid, identifying metabolic bottlenecks early and guiding rational structural optimization.

References

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 2023. 3

  • Application Notes and Protocols for Assessing the Metabolic Stability. Benchchem, 2025. 5

  • Preclinical Pharmacokinetics, Tissue Distribution and in vitro Metabolism of FHND6091. Drug Design, Development and Therapy, 2022. 4

  • Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition, 2010. 2

  • Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment. MDPI, 2025. 6

  • Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. Archives of Biochemistry and Biophysics, 2004. 1

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid

Abstract This document provides a detailed, step-by-step protocol for the synthesis of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid, a key heterocyclic building block. Substituted pyridine carboxylic acids are of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid, a key heterocyclic building block. Substituted pyridine carboxylic acids are of significant interest in medicinal chemistry and materials science due to their versatile biological activities and utility as intermediates.[1][2][3] The described synthesis employs a Williamson ether synthesis, a robust and widely adopted method for forming ether linkages.[4][5][6] The protocol begins with the commercially available precursor, 5-chloro-6-hydroxypyridine-3-carboxylic acid, and outlines a procedure for its O-alkylation using cyclohexyl bromide. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a practical methodology and the underlying chemical principles.

Introduction and Scientific Background

Pyridine-3-carboxylic acid derivatives, commonly known as nicotinic acids, are prevalent scaffolds in pharmaceuticals and agrochemicals.[1][7] The introduction of diverse substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. The target compound, 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid, features a bulky, lipophilic cyclohexyloxy group, which can significantly impact molecular interactions and pharmacokinetic profiles.

The synthesis is achieved via the Williamson ether synthesis, a classic SN2 reaction.[5][8] The mechanism involves the deprotonation of a hydroxyl group to form a potent nucleophile, the alkoxide, which subsequently displaces a halide from an alkyl halide.[4][5] In this specific application, the hydroxyl group of 5-chloro-6-hydroxypyridine-3-carboxylic acid is deprotonated by a strong base, sodium hydride (NaH), to form the corresponding alkoxide. This nucleophile then attacks cyclohexyl bromide in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether bond.

Reaction Scheme:

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis.

Materials and Equipment
ReagentCAS NumberMolecular Wt.Notes
5-Chloro-6-hydroxypyridine-3-carboxylic acid54127-63-8173.55 g/mol Starting material.[9]
Sodium Hydride (NaH), 60% dispersion in oil7646-69-724.00 g/mol Strong base, handle with care.
Cyclohexyl bromide108-85-0163.07 g/mol Alkylating agent.
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Reaction solvent.
Ethyl Acetate (EtOAc)141-78-688.11 g/mol Extraction solvent.
Hexanes110-54-3-For purification.
Hydrochloric Acid (HCl), 1M aqueous solution7647-01-036.46 g/mol For acidification during work-up.
Saturated Sodium Chloride solution (Brine)7647-14-558.44 g/mol For washing during extraction.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol Drying agent.

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen or Argon gas inlet

  • Dropping funnel

  • Ice-water bath

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Silica gel for column chromatography

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve Starting Material in Anhydrous DMF B 2. Add NaH portion-wise at 0 °C A->B C 3. Stir for 30 min (Alkoxide Formation) B->C D 4. Add Cyclohexyl Bromide dropwise at 0 °C C->D S_N2 Reaction E 5. Warm to Room Temp. & Stir for 12-18h D->E F 6. Quench with ice-water E->F G 7. Acidify with 1M HCl to pH ~3-4 F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash, Dry, & Concentrate H->I J 10. Purify by Column Chromatography I->J K Final Product: 5-chloro-6-(cyclohexyloxy) pyridine-3-carboxylic acid J->K

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 5-chloro-6-hydroxypyridine-3-carboxylic acid (5.0 g, 28.8 mmol, 1.0 equiv.).

    • Add 100 mL of anhydrous DMF via syringe. Stir the mixture to obtain a suspension.

    • Cool the flask to 0 °C using an ice-water bath.

  • Deprotonation (Alkoxide Formation):

    • Carefully add sodium hydride (60% dispersion in mineral oil, 2.54 g, 63.4 mmol, 2.2 equiv.) portion-wise to the stirred suspension over 15 minutes. Causality Note: Two equivalents of base are required to deprotonate both the acidic phenolic hydroxyl group and the carboxylic acid proton. A slight excess (0.2 equiv.) ensures complete deprotonation. NaH is a strong, non-nucleophilic base ideal for this purpose.[10]

    • Observe gas (H₂) evolution. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The mixture should become a clearer solution as the sodium salt forms.

  • Alkylation (Ether Formation):

    • Slowly add cyclohexyl bromide (4.7 mL, 37.4 mmol, 1.3 equiv.) dropwise to the reaction mixture at 0 °C using a dropping funnel or syringe over 20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the mixture for 12-18 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding 50 mL of ice-cold water to destroy any unreacted NaH.

    • Acidify the aqueous mixture to a pH of approximately 3-4 by the slow addition of 1M HCl.[11][12] Causality Note: This step is crucial to protonate the carboxylate salt, rendering the final product neutral and extractable into an organic solvent.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) followed by saturated brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid or oil can be purified by silica gel column chromatography.

    • A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid as a solid.

Characterization and Safety

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and melting point determination.

  • Safety Precautions:

    • Work in a well-ventilated fume hood at all times.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and quench with extreme care.

    • DMF is a potential teratogen; avoid inhalation and skin contact.

    • Cyclohexyl bromide is a lachrymator and irritant. Handle with care.

References

  • Organic Syntheses. (n.d.). 6-hydroxynicotinic acid. Available from: [Link]

  • Google Patents. (n.d.). WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]

  • MDPI. (n.d.). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available from: [Link]

  • Google Patents. (n.d.). US5322948A - Process for preparing pyridinecarboxylic acid derivatives.
  • Google Patents. (n.d.). CN104788353A - Method for synthesizing 4-oxo-L-proline derivative.
  • Wikipedia. (n.d.). Williamson ether synthesis. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Available from: [Link]

  • Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Available from: [Link]

  • Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Available from: [Link]

  • MDPI. (2023). A General Protocol for Synthesizing Thiolated Folate Derivatives. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Available from: [Link]

  • ResearchGate. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. Available from: [Link]

  • ResearchGate. (2025). ChemInform Abstract: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Available from: [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • Google Patents. (n.d.). WO1998039298A1 - Process for the preparation of nicotinic acids.

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Application

Application Notes and Protocols for Amide Bond Formation Using 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid

Introduction: Navigating Amide Bond Formation with a Substituted Pyridine Carboxylic Acid The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating Amide Bond Formation with a Substituted Pyridine Carboxylic Acid

The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The specific structural features of the carboxylic acid and amine coupling partners can, however, present unique challenges. This guide provides an in-depth exploration of techniques for the formation of amide bonds utilizing 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid, a substituted heterocyclic building block. The presence of the electron-withdrawing chlorine atom, the bulky cyclohexyloxy group, and the pyridine ring itself necessitates a careful selection of coupling reagents and reaction conditions to achieve high yields and purity.

These application notes are designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles to empower rational decision-making in the laboratory. We will delve into several reliable methods, from classic carbodiimide-mediated couplings to the use of highly efficient onium salt-based reagents.

Understanding the Substrate: Key Characteristics of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid

The reactivity of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid in amide coupling reactions is influenced by several factors:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring can influence the acidity of the carboxylic acid and potentially coordinate with certain reagents.

  • Electronic Effects: The chlorine atom at the 5-position is electron-withdrawing, which can increase the acidity of the carboxylic acid proton, facilitating its activation.

  • Steric Hindrance: The bulky cyclohexyloxy group at the 6-position may present steric challenges for the approach of the coupling reagent and the amine, potentially requiring more robust activation methods or longer reaction times.

A thorough understanding of these characteristics is crucial for troubleshooting and optimizing amide bond formation with this particular substrate.

Protocol 1: Carbodiimide-Mediated Amide Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are widely used for their reliability and cost-effectiveness.[3] The mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[3][4] To suppress side reactions, such as the formation of N-acylurea, and to minimize racemization in the case of chiral amines, an additive like 1-hydroxybenzotriazole (HOBt) is often employed.[5]

Reaction Mechanism: Carbodiimide Coupling

Carbodiimide Coupling CarboxylicAcid R-COOH (5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid) O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R'' (e.g., EDC) Amide Amide Product O_Acylisourea->Amide + Amine (Direct Pathway) Urea Urea Byproduct O_Acylisourea->Urea HOBt HOBt (Additive) O_Acylisourea->HOBt Amine R'''NH2 Amine->Amide ActiveEster HOBt Active Ester HOBt->ActiveEster Reacts with O-Acylisourea ActiveEster->Amide + Amine

Caption: Carbodiimide-mediated amide bond formation workflow.

Detailed Experimental Protocol (EDC/HOBt)
  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M).

  • Initial Cooling: Cool the solution to 0 °C in an ice bath.

  • Carbodiimide Addition: Add N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 eq) to the cooled solution. Stir the mixture at 0 °C for 15-30 minutes. The formation of the active ester can be monitored by TLC or LC-MS if desired.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.2 eq) to liberate the free amine.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • If using DCM, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • If using DMF, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts as described above.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

ParameterRecommended ConditionRationale
Solvent DMF, DCMGood solubility for a wide range of substrates.
Temperature 0 °C to room temperatureInitial cooling minimizes side reactions during activation.
Base (if needed) DIPEA, TEANon-nucleophilic, prevents unwanted side reactions.
Equivalents Acid (1.0), Amine (1.1), EDC (1.2), HOBt (1.2)Slight excess of amine and coupling reagents drives the reaction to completion.

Protocol 2: Onium Salt-Based Coupling (HATU)

For more challenging couplings, particularly with sterically hindered amines or carboxylic acids, onium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[6] HATU is known for its high reactivity, rapid reaction times, and ability to suppress racemization.[5][6] The mechanism involves the formation of a highly reactive OAt-active ester.[7]

Reaction Mechanism: HATU Coupling

HATU Coupling CarboxylicAcid R-COOH (5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid) Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate + Base Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU HATU->ActiveEster Amide Amide Product ActiveEster->Amide + Amine Byproducts Byproducts ActiveEster->Byproducts Amine R'NH2 Amine->Amide

Caption: Amide bond formation workflow using HATU as a coupling reagent.

Detailed Experimental Protocol (HATU)
  • Reagent Preparation: To a solution of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, 0.1-0.5 M) in a clean, dry round-bottom flask, add a non-nucleophilic base such as DIPEA (2.0-3.0 eq).

  • Initial Cooling: Cool the mixture to 0 °C using an ice bath.

  • HATU Addition: Add HATU (1.1 eq) portion-wise to the cooled solution. A color change may be observed.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

ParameterRecommended ConditionRationale
Solvent DMFExcellent solvent for HATU couplings, good for poorly soluble substrates.
Temperature 0 °C to room temperatureControlled addition at low temperature minimizes side reactions.
Base DIPEAEssential for deprotonating the carboxylic acid and neutralizing the hexafluorophosphate salt.
Equivalents Acid (1.0), Amine (1.1), HATU (1.1), DIPEA (2.0-3.0)Excess base ensures efficient reaction.

Protocol 3: Phosphonium Salt-Based Coupling (PyBOP)

Phosphonium salt-based reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are another class of highly efficient coupling reagents.[8] Similar to aminium salts like HATU, they facilitate the formation of an active ester intermediate, leading to high yields and low racemization.[9] An advantage of phosphonium reagents is that they do not react with the free amino group of the amine component, which can sometimes be a side reaction with aminium-based reagents.[1]

Detailed Experimental Protocol (PyBOP)
  • Reagent Preparation: In a dry flask, dissolve 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF or DCM (0.1-0.5 M).

  • Base Addition: Add a non-nucleophilic base, such as DIPEA (2.0-3.0 eq).

  • PyBOP Addition: Add PyBOP (1.1 eq) to the solution and stir for 10-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction Progression: Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedures as described for the HATU protocol.

ParameterRecommended ConditionRationale
Solvent DMF, DCMGood general solvents for this type of coupling.
Temperature Room temperatureOften sufficient for complete reaction.
Base DIPEARequired for the activation step.
Equivalents Acid (1.0), Amine (1.1), PyBOP (1.1), DIPEA (2.0-3.0)Standard stoichiometry for efficient coupling.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature (e.g., to 40-50 °C). Ensure all reagents and solvents are anhydrous. For particularly challenging substrates, switching to a more powerful coupling reagent like HATU or PyBOP is recommended.

  • Side Product Formation: The formation of N-acylurea with carbodiimides can be minimized by the addition of HOBt. If guanidinylation of the amine is observed with HATU, ensure the carboxylic acid is pre-activated with HATU before adding the amine.[10]

  • Poor Solubility: If the starting materials or product have poor solubility, DMF is generally a better solvent choice than DCM.

Conclusion

The successful formation of amide bonds with 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid is readily achievable with a systematic approach to method selection and optimization. The protocols provided herein, utilizing carbodiimide, aminium, and phosphonium-based coupling reagents, offer a versatile toolkit for the synthetic chemist. By understanding the principles behind each method and the specific nature of the substrate, researchers can confidently and efficiently synthesize a wide range of amide derivatives for applications in drug discovery and development.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Wikipedia contributors. (2023, October 27). Carbodiimide. In Wikipedia, The Free Encyclopedia. Retrieved March 12, 2024, from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved March 12, 2024, from [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved March 12, 2024, from [Link]

  • ACS Publications. (n.d.). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media | Bioconjugate Chemistry. Retrieved March 12, 2024, from [Link]

  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order?[Link]

  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]

  • ACS Publications. (2021, September 23). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide | Organic Letters. [Link]

  • Organic Letters. (2011). Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • ACS Publications. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. [Link]

  • RSC Publishing. (n.d.). Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. PMC. [Link]

  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. [Link]

  • Oxford Academic. (2008, January 15). Versatile, Practical, and Inexpensive Reagent, Pyridine-3-carboxylic Anhydride (3-PCA), for Condensation Reactions | Bulletin of the Chemical Society of Japan. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • ResearchGate. (2025, August 5). ChemInform Abstract: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. [Link]

  • PubMed. (2000, December 15). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. [Link]

  • Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. [Link]

  • Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Chemical Substance Information. (n.d.). 5-chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Google Patents. (n.d.).

Sources

Method

Application Notes and Protocols for the Use of 2-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block for Advanced Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Advanced Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high efficacy and selectivity is paramount. A key strategy in this endeavor is the modular assembly of complex molecular architectures from versatile chemical building blocks. One such pivotal intermediate is 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile (CAS 1082066-30-5). This boronic ester derivative of a substituted phenylpropanenitrile serves as a cornerstone in the synthesis of a new generation of targeted therapeutics, particularly inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1][2]

The strategic incorporation of a boronic ester functional group onto the phenylpropanenitrile scaffold renders it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This reaction allows for the efficient formation of carbon-carbon bonds, enabling the facile linkage of this building block to a wide array of aromatic and heteroaromatic systems. The 2-cyanopropan-2-yl moiety is a critical pharmacophore in several potent kinase inhibitors, contributing to their binding affinity and overall activity.

This comprehensive guide provides a detailed exploration of the synthesis and application of this valuable building block. It is designed to equip researchers and drug development professionals with the necessary protocols and mechanistic insights to effectively utilize this compound in their synthetic campaigns.

Scientific Background: The PI3K/mTOR Signaling Pathway and the Rationale for Targeted Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] In many human cancers, this pathway is aberrantly activated due to mutations in key components like PIK3CA or the loss of the tumor suppressor PTEN.[2] This hyperactivation provides a survival advantage to cancer cells and contributes to therapeutic resistance.

The development of small molecule inhibitors that target key kinases within this pathway, such as PI3K and mTOR, has emerged as a promising strategy in oncology.[2][4] Dual PI3K/mTOR inhibitors, in particular, have garnered significant attention as they can simultaneously block two critical nodes in the pathway, potentially leading to a more profound and durable anti-tumor response. The molecular scaffold derived from 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile has proven to be a highly effective core for the design of such dual inhibitors.

Below is a diagram illustrating the central role of the PI3K/mTOR pathway in cell signaling and its relevance as a therapeutic target.

PI3K_mTOR_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Metabolism Metabolism Akt->Metabolism S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation PTEN PTEN PTEN->PIP3 Inhibition Inhibitor Dual PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition key_activator Activator key_inhibitor Inhibitor key_kinase Kinase key_protein_complex Protein Complex key_process Cellular Process

Caption: The PI3K/mTOR signaling pathway and points of therapeutic intervention.

Synthesis of the Building Block: A Detailed Protocol

The target building block, 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile, is most efficiently prepared via a palladium-catalyzed Miyaura borylation of its corresponding aryl bromide precursor, 2-(4-bromophenyl)-2-methylpropanenitrile.[5][6] This reaction offers high functional group tolerance and generally proceeds in good to excellent yields.

Part 1: Synthesis of the Precursor, 2-(4-bromophenyl)-2-methylpropanenitrile

The precursor can be synthesized from commercially available starting materials. While several routes exist, a common method involves the reaction of 4-bromophenylacetonitrile with a methylating agent.

Part 2: Miyaura Borylation to Yield the Final Building Block

This protocol outlines the conversion of the aryl bromide to the desired boronic ester.

Miyaura_Borylation_Workflow Start Start: 2-(4-bromophenyl)-2- methylpropanenitrile Reagents Reagents: - Bis(pinacolato)diboron - PdCl2(dppf) - Potassium Acetate Start->Reagents 1. Add Reaction Reaction: - Dioxane - 80 °C, 12-16 h - Inert Atmosphere Reagents->Reaction 2. Heat Workup Workup: - Filtration - Extraction - Concentration Reaction->Workup 3. Cool & Process Purification Purification: Column Chromatography Workup->Purification 4. Isolate Product Product: 2-methyl-2-[4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)phenyl] propanenitrile Purification->Product 5. Characterize

Caption: Workflow for the Miyaura Borylation Synthesis.

Experimental Protocol: Miyaura Borylation

Reagent/ParameterAmount/ValueMolar Equiv.Notes
2-(4-bromophenyl)-2-methylpropanenitrile1.0 g1.0Starting material.[7]
Bis(pinacolato)diboron1.35 g1.2Boron source.
PdCl₂(dppf)145 mg0.03Palladium catalyst.[8]
Potassium Acetate (KOAc)1.31 g3.0Base.[9]
1,4-Dioxane20 mL-Anhydrous solvent.
Temperature80 °C-Reaction temperature.
Time12-16 h-Reaction duration.
AtmosphereNitrogen or Argon-Inert conditions are crucial.

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-(4-bromophenyl)-2-methylpropanenitrile (1.0 g), bis(pinacolato)diboron (1.35 g), PdCl₂(dppf) (145 mg), and potassium acetate (1.31 g).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane (20 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile as a white solid.

Application in Suzuki-Miyaura Cross-Coupling: Synthesis of a PI3K/mTOR Inhibitor Precursor

The true utility of this building block is realized in its application in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with (hetero)aryl halides. This protocol details the coupling of the boronic ester with a representative heteroaryl bromide to construct the core of a potent PI3K/mTOR inhibitor.

Suzuki_Coupling_Workflow Start_A Start A: Building Block (Boronic Ester) Reagents Reagents: - Pd(PPh₃)₄ - K₂CO₃ (aq) Start_A->Reagents Start_B Start B: Heteroaryl Halide Start_B->Reagents 1. Combine Reaction Reaction: - Dioxane - 90 °C, 8-12 h - Inert Atmosphere Reagents->Reaction 2. Heat Workup Workup: - Extraction - Drying - Concentration Reaction->Workup 3. Cool & Process Purification Purification: Column Chromatography or Recrystallization Workup->Purification 4. Isolate Product Product: Coupled PI3K/mTOR Inhibitor Precursor Purification->Product 5. Characterize

Caption: Workflow for the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Reagent/ParameterAmount/ValueMolar Equiv.Notes
2-methyl-2-[4-(...)]propanenitrile1.0 g1.0The synthesized building block.
Heteroaryl Bromide1.2 equiv.1.2Example: 6-bromo-4-chloro-3-nitroquinoline.[10]
Pd(PPh₃)₄135 mg0.05Palladium catalyst.[11]
Potassium Carbonate (K₂CO₃)2.0 M aq. solution3.0Base.[11]
1,4-Dioxane15 mL-Anhydrous solvent.
Temperature90 °C-Reaction temperature.
Time8-12 h-Reaction duration.
AtmosphereNitrogen or Argon-Inert conditions are crucial.

Step-by-Step Procedure:

  • In a Schlenk flask, dissolve 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile (1.0 g) and the heteroaryl bromide (1.2 equiv.) in 1,4-dioxane (15 mL).

  • Add the aqueous potassium carbonate solution (2.0 M, 3.0 equiv.).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 135 mg).

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography or recrystallization to obtain the desired coupled product.

Conclusion and Future Perspectives

The boronic ester building block, 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile, is a highly valuable and versatile intermediate in the synthesis of complex, biologically active molecules. Its facile preparation via Miyaura borylation and its efficient application in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal chemists and researchers in drug discovery. The protocols detailed herein provide a robust foundation for the synthesis and utilization of this building block, enabling the exploration of novel chemical space in the pursuit of next-generation therapeutics, particularly in the realm of oncology and the targeted inhibition of the PI3K/mTOR signaling pathway. Further exploration of its reactivity with other cross-coupling partners and its incorporation into diverse molecular scaffolds will undoubtedly continue to yield compounds of significant scientific and therapeutic interest.

References

  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer, 15(9), 502-514. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer. Expert Opinion on Investigational Drugs, 27(1), 35-47. [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). The Suzuki–Miyaura reaction: a homogeneous and heterogeneous catalyst review. Tetrahedron, 60(11), 2447-2491. [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]

  • Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature Reviews Drug Discovery, 8(8), 627-644. [Link]

  • Li, J., et al. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Scientific Reports, 8(1), 17596. [Link]

  • Zhang, X., et al. (2019). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 58(15), 4931-4935. [Link]

  • Chen, Y., et al. (2019). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Journal of Chemical Research, 43(9-10), 353-356. [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Miyaura borylation. Retrieved from [Link]

  • SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Scalable Production of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of a Key Heterocyclic Building Block 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid is a crucial intermediate in the...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of a Key Heterocyclic Building Block

5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid is a crucial intermediate in the synthesis of various pharmacologically active molecules, most notably Apabetalone (RVX-208), a promising agent in the treatment of cardiovascular diseases. The unique substitution pattern on the pyridine ring, featuring a halogen, a bulky ether linkage, and a carboxylic acid, makes it a versatile scaffold for drug discovery. However, the efficient and scalable synthesis of this molecule presents several challenges that require careful process optimization and control.

This document provides a comprehensive guide to the scalable production of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid. It outlines a robust, multi-step synthetic strategy, offering detailed, field-proven protocols for each stage. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide a deeper understanding of the process. This guide is designed to be a self-validating system, enabling researchers and process chemists to implement and adapt these protocols for large-scale manufacturing.

Strategic Overview of the Synthetic Pathway

The presented synthetic route is a four-stage process designed for scalability and efficiency. It commences with the synthesis of the core pyridine scaffold, followed by strategic functional group manipulations to introduce the required chloro and cyclohexyloxy substituents.

G A Stage 1: Synthesis of 6-Hydroxynicotinic Acid B Stage 2: Esterification A->B C Stage 3: Chlorination B->C D Stage 4: Williamson Ether Synthesis C->D E Stage 5: Saponification D->E F Final Product: 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid E->F

Caption: Overall synthetic workflow for the target molecule.

Stage 1: Synthesis of 6-Hydroxynicotinic Acid

The foundation of this synthesis is the preparation of 6-hydroxynicotinic acid. A well-established and scalable method starts from coumalic acid, which is first converted to its methyl ester, followed by reaction with ammonia and subsequent hydrolysis.[1][2]

Protocol 1.1: Preparation of Methyl Coumalate
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask of appropriate size with a magnetic stirrer and a thermometer.

  • Acid Addition: To 139 mL of concentrated sulfuric acid, cautiously add 50 g (0.36 mole) of pulverized coumalic acid in small portions, ensuring the temperature is maintained between 20°C and 30°C using an ice bath as needed.[1][2]

  • Methanol Addition: Once the coumalic acid is fully dissolved, add 70 mL of methanol in small portions, keeping the temperature between 25°C and 35°C.[2]

  • Reaction: Heat the mixture on a steam bath for 1 hour.

  • Quenching: Cool the reaction mixture to approximately 40°C and slowly pour it into 800 mL of an ice-water mixture with vigorous stirring, maintaining the temperature below 40°C.[2]

  • Neutralization and Isolation: Add anhydrous sodium carbonate in small portions until the mixture is slightly alkaline.

  • Purification: Collect the precipitated methyl coumalate by filtration, wash thoroughly with cold water, and air-dry.

Protocol 1.2: Conversion to 6-Hydroxynicotinic Acid
  • Ammonolysis: In a beaker with magnetic stirring and external cooling, add 45 g (0.29 mole) of methyl coumalate to 117 mL of 14% ammonium hydroxide over 10 minutes, keeping the temperature below 20°C. Continue stirring for an additional 45 minutes at around 20°C.[1]

  • Hydrolysis: In a separate large beaker, heat 600 mL of approximately 17% aqueous sodium hydroxide solution to near boiling.

  • Reaction: Add the ammoniacal solution to the hot sodium hydroxide solution and boil vigorously for 5 minutes.

  • Acidification and Precipitation: Cool the solution in an ice bath to room temperature. With continuous stirring, add concentrated hydrochloric acid until the solution is strongly acidic, keeping the temperature below 30°C.

  • Isolation: Stir the mixture for about an hour to allow for complete precipitation. Collect the resulting yellow, microcrystalline solid by filtration, wash with water, and dry at 80°C to yield 6-hydroxynicotinic acid.[1]

Parameter Value Reference
Starting MaterialCoumalic Acid[1][2]
Key ReagentsSulfuric Acid, Methanol, Ammonia, NaOH, HCl[1][2]
Overall Yield72-91%[2]

Stage 2: Esterification of 6-Hydroxynicotinic Acid

To facilitate the subsequent chlorination and etherification steps, the carboxylic acid group is protected as an ethyl ester. This enhances solubility in organic solvents and prevents unwanted side reactions.

Protocol 2.1: Ethyl 6-hydroxynicotinate Synthesis
  • Reaction Setup: Suspend 6-hydroxynicotinic acid in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The reaction can be monitored by TLC or HPLC.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 6-hydroxynicotinate, which can be purified further by recrystallization.

Stage 3: Chlorination of Ethyl 6-hydroxynicotinate

The introduction of a chlorine atom at the 5-position of the pyridine ring is a critical step. A robust method involves the conversion of the carboxylic acid to an acid chloride followed by chlorination with gaseous chlorine.[3] While the protocol describes the chlorination of the acid, a similar principle can be applied to the ester, or the ester can be hydrolyzed post-chlorination. For a more direct route on the ester, electrophilic chlorination using reagents like N-chlorosuccinimide (NCS) can also be explored and optimized for scale-up.

Protocol 3.1: 5-Chloro-6-hydroxynicotinic acid chloride Synthesis (Adaptable for Ester)

This protocol from patent CH664754A5 describes the chlorination of the acid. For the ester, conditions would need to be adapted, likely using a chlorinating agent like NCS or SO₂Cl₂ in an appropriate solvent.

  • Acid Chloride Formation: Slurry 70 g (0.5 mol) of 6-hydroxynicotinic acid in 750 ml of chloroform and 10 g (0.12 mol) of pyridine. Slowly add 190 g (1.6 mol) of thionyl chloride under reflux and react at 55°C for 60 minutes.[3]

  • Chlorination: Introduce 70 g (0.98 mol) of chlorine gas into the solution over 60 minutes at 60°C.[3]

  • Isolation: Cool the reaction mixture to room temperature to precipitate the 5-chloro-6-hydroxynicotinoyl chloride. Filter, wash with chloroform, and dry under vacuum.[3]

Scale-up Considerations: The use of thionyl chloride and gaseous chlorine requires specialized equipment and stringent safety protocols, especially at a large scale. Enclosed reaction systems and scrubbers for acidic gases are mandatory.

Stage 4: Williamson Ether Synthesis

This classic reaction is employed to form the cyclohexyloxy ether linkage. The hydroxyl group of ethyl 5-chloro-6-hydroxynicotinate is deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from a cyclohexyl electrophile.[4][5][6]

G cluster_0 Williamson Ether Synthesis A Ethyl 5-chloro-6-hydroxynicotinate D Alkoxide Intermediate A->D + Base B Base (e.g., NaH, K2CO3) C Cyclohexyl Halide (e.g., C6H11Br) E Ethyl 5-chloro-6-(cyclohexyloxy)nicotinate D->E + Cyclohexyl Halide

Caption: Key steps in the Williamson ether synthesis stage.

Protocol 4.1: Synthesis of Ethyl 5-chloro-6-(cyclohexyloxy)nicotinate
  • Reaction Setup: To a solution of ethyl 5-chloro-6-hydroxynicotinate in a dry, aprotic solvent (e.g., DMF or acetonitrile), add a suitable base such as potassium carbonate or sodium hydride under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Alkoxide Formation: Stir the mixture at room temperature or with gentle heating to ensure complete deprotonation.

  • Etherification: Add cyclohexyl bromide (or another suitable cyclohexyl halide) to the reaction mixture.

  • Reaction: Heat the reaction to a temperature between 50-100°C for 1-8 hours, monitoring the progress by TLC or HPLC.[7]

  • Work-up: After the reaction is complete, cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Extraction and Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield the desired ether.

Parameter Typical Value Reference
BaseK₂CO₃, NaH[6]
ElectrophileCyclohexyl bromide[4]
SolventDMF, Acetonitrile[7]
Temperature50-100 °C[7]
Reaction Time1-8 hours[7]

Stage 5: Saponification to the Final Product

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard saponification reaction.

Protocol 5.1: Hydrolysis of Ethyl 5-chloro-6-(cyclohexyloxy)nicotinate
  • Reaction Setup: Dissolve the ethyl 5-chloro-6-(cyclohexyloxy)nicotinate in a mixture of ethanol and water.

  • Saponification: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Reaction: Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system.

References

  • Synthesis of 3-cyano-4-aryl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyridine-2-thiones. (2015). ResearchGate. [Link]

  • 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Organic Syntheses Procedure. [Link]

  • 6-hydroxynicotinic acid. Organic Syntheses Procedure. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Ethyl 4-(3-chlorophenyl)-3,6-dihydroxy-6-methyl-2-(2-pyridyl)-4,5,6,7-tetrahydroindazole-5-carboxylate. PMC. [Link]

  • WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates.
  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PMC. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E. [Link]

  • 5-Chloro-6-hydroxynicotinic acid. PubChem. [Link]

  • United States Patent 8,614,213 B2. Google Patents. [Link]

  • Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). MDPI. [Link]

  • Hydrolysis mechanisms for A-series (Novichok) nerve agents at different pH V and computational simulant screening. RSC Publishing. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • CH664754A5 - 5,6-di:chloro-nicotinic acid prodn.
  • Cyclohexanecarboxylic acid, 1-cyano-2-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • US20120065405A1 - Process for producing pyridine carboxylic acids.
  • Process For The Synthesis Of Rupatadine. QuickCompany. [Link]

  • Williamson Ether Synthesis. ChemTalk. [Link]

  • The Williamson Ether Synthesis. University of Wisconsin-Platteville. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

Sources

Method

Advanced Catalytic Cross-Coupling Strategies for 5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic Acid

Executive Summary & Chemical Profiling 5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid (CAS: 1008769-68-3)[1] is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid (CAS: 1008769-68-3)[1] is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex pharmaceutical scaffolds. Its structural architecture presents two orthogonal handles for transition-metal catalysis: a traditional electrophilic C5-Cl bond and a highly functional C3-carboxylic acid .

Structure-Reactivity Relationship (SAR) & Mechanistic Nuances: While pyridine rings are inherently electron-deficient, the presence of the 6-cyclohexyloxy group fundamentally alters the local electronic environment. The oxygen atom exerts a strong +M (mesomeric) electron-donating effect, which significantly increases the electron density at the adjacent C5 position[2].

  • Impact on Catalysis: This localized electron richness strengthens the C5-Cl bond, raising the activation energy barrier for Pd(0) oxidative addition. Consequently, first-generation catalysts (e.g., Pd(PPh3​)4​ ) are generally ineffective. Successful cross-coupling requires highly active, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, tBuBrettPhos) to force oxidative addition, coupled with significant steric bulk to accelerate the subsequent reductive elimination[2].

Orthogonal Reactivity Mapping

The true value of this building block lies in its orthogonal reactivity. The C5-Cl bond can be engaged in standard cross-couplings, while the C3-COOH can be utilized either as a traditional functionalization site (amidation) or as a traceless directing/coupling group via advanced decarbonylative methodologies[3].

G Core 5-Chloro-6-(cyclohexyloxy) pyridine-3-carboxylic acid C5 C5-Chloro Handle (Electrophilic Site) Core->C5 Pd(0) Oxidative Addition C3 C3-Carboxyl Handle (Directing/Coupling Site) Core->C3 Anhydride Activation Suzuki Suzuki-Miyaura Coupling (C-C Bond) C5->Suzuki + Boronic Acid Buchwald Buchwald-Hartwig (C-N Bond) C5->Buchwald + Amine Decarb Decarbonylative Suzuki (C-C Bond) C3->Decarb + Boronic Acid (Piv2O, 160°C) Amide Amidation/Esterification (Protection) C3->Amide + Amine/Alcohol

Orthogonal reactivity pathways of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid.

Protocol I: C5-Cl Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale & Expert Insights

To overcome the deactivated nature of the C5-Cl bond, XPhos Pd G3 is the optimal precatalyst. The bulky dicyclohexyl moiety of XPhos prevents the formation of unreactive bis-phosphine Pd complexes, ensuring a high concentration of the active mono-ligated Pd(0) species[2].

Because the substrate contains a free carboxylic acid, the use of an aqueous inorganic base (e.g., K3​PO4​ ) is mandatory. The base serves a dual purpose: it activates the boronic acid for transmetalation and deprotonates the C3-COOH, rendering the substrate highly soluble in the aqueous phase of a biphasic 1,4-Dioxane/ H2​O system.

Quantitative Data: Ligand Optimization for C5-Cl Coupling
Ligand SystemConversion (%)Isolated Yield (%)Mechanistic Observation
Pd(PPh3​)4​ <10%<5%Stalled at oxidative addition due to +M effect of 6-alkoxy group.
Pd(dppf)Cl2​ 45%25%Significant protodehalogenation observed.
XPhos Pd G3 >99% 92% Optimal steric/electronic profile; rapid cross-coupling.
Step-by-Step Methodology

Self-Validating System: This protocol uses pH-driven phase separation as an intrinsic purification step.

  • Reaction Assembly: To an oven-dried 20 mL vial equipped with a magnetic stir bar, add 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid (1.0 equiv, 0.5 mmol), the corresponding arylboronic acid (1.5 equiv, 0.75 mmol), and XPhos Pd G3 (5 mol%, 0.025 mmol).

  • Inert Atmosphere: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with Argon (repeat 3x).

  • Solvent & Base Addition: Syringe in degassed 1,4-Dioxane (4.0 mL), followed by a degassed aqueous solution of K3​PO4​ (1.0 M, 3.0 equiv, 1.5 mL).

  • Thermal Activation: Heat the biphasic mixture at 90 °C under vigorous stirring (1000 rpm) for 4 hours.

  • Validation (In-Process Control): Sample the organic layer. Quench with MeCN and analyze via LC-MS. The starting material mass ( [M+H]+ 256.07) should be completely consumed.

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc (10 mL) and H2​O (10 mL). Crucial Step: The product is currently in the aqueous layer as a potassium salt. Discard the organic layer (removes phosphine oxides and homocoupled boronic acid). Acidify the aqueous layer with 1M HCl to pH ~3-4. Extract the precipitated product with EtOAc (3 x 15 mL), dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol II: C5-Cl Buchwald-Hartwig Amination

Mechanistic Rationale & Expert Insights

Direct C-N cross-coupling of unprotected halopyridine-carboxylic acids frequently leads to catalyst poisoning. The free carboxylate can bind tightly to the electrophilic Pd(II) intermediate, forming stable, insoluble off-cycle complexes that stall the catalytic cycle[4]. Therefore, the C3-COOH must be protected (e.g., via Fischer esterification to a methyl ester) prior to amination.

For the coupling of primary aliphatic amines, tBuBrettPhos Pd G3 is selected to suppress competitive β -hydride elimination, a common failure mode when coupling alkylamines to electron-rich heteroarenes[4].

Step-by-Step Methodology

(Assuming pre-esterification to methyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylate)

  • Assembly: In a glovebox, charge a vial with the esterified substrate (1.0 equiv, 0.5 mmol), tBuBrettPhos Pd G3 (5 mol%), and anhydrous Cs2​CO3​ (2.0 equiv, 1.0 mmol).

  • Reagent Addition: Remove from the glovebox. Add the primary amine (1.2 equiv, 0.6 mmol) and anhydrous, degassed Toluene (5.0 mL) via syringe.

  • Reaction: Heat at 100 °C for 12 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). A highly fluorescent spot under 254 nm UV indicates successful formation of the 5-amino-pyridine derivative.

  • Workup: Filter the crude mixture through a pad of Celite to remove inorganic salts. Concentrate and purify via silica gel chromatography.

Protocol III: C3-COOH Decarbonylative Suzuki Cross-Coupling

Mechanistic Rationale & Expert Insights

Recent breakthroughs have transformed the traditionally inert carboxylic acid into a powerful electrophilic cross-coupling handle. By utilizing pivalic anhydride ( Piv2​O ), the C3-COOH is activated in situ to form a mixed anhydride. Palladium inserts into the C-O bond, and at elevated temperatures (160 °C), undergoes decarbonylation (extrusion of CO gas) to form a Pd-aryl intermediate, which then transmetalates with an arylboronic acid[3]. This allows the C3 position to be arylated without requiring a pre-installed halogen.

Quantitative Data: Decarbonylative Parameters[3]
ParameterReagent / ConditionMechanistic Function
Catalyst Pd(OAc)2​ (5 mol%)Precursor for the active Pd(0) species.
Activator Piv2​O (2.0 equiv)Forms the mixed anhydride, lowering the barrier for C-O cleavage.
Base Et3​N (1.75 equiv)Neutralizes generated pivalic acid and facilitates transmetalation.
Thermal 160 °C (15 hours)High thermal energy is strictly required to drive the extrusion of CO.
Step-by-Step Methodology
  • Assembly: To a pressure-rated microwave vial, add 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid (1.0 equiv, 0.2 mmol), arylboronic acid (2.0 equiv, 0.4 mmol), Pd(OAc)2​ (5 mol%), an appropriate biaryl phosphine ligand (10 mol%), and H3​BO3​ (2.0 equiv).

  • Atmosphere: Purge with Argon for 5 minutes.

  • Liquid Reagents: Add anhydrous 1,4-Dioxane (1.0 mL, 0.20 M), followed by Et3​N (1.75 equiv) and Piv2​O (2.0 equiv).

  • Reaction: Seal the vial tightly with an aluminum crimp cap. Heat in a pre-equilibrated oil bath at 160 °C for 15 hours. Safety Note: CO gas is generated; ensure the vial is pressure-rated.

  • Validation: Cool to room temperature. Carefully vent the vial with a needle to release built-up CO pressure.

  • Workup: Dilute with EtOAc, wash with saturated aqueous NaHCO3​ , dry over MgSO4​ , and purify via flash chromatography.

References

  • Accela ChemBio. "5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid Product Catalog". accelachem.com.[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions". Chemical Reviews, 2016.[Link]

  • Wang, C., et al. "Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls". Organic Letters, 2022.[Link]

  • Sigman, M. S., & Tan, Y. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes". PMC / NIH, 2022.[Link]

Sources

Application

Application Note: Spectroscopic Characterization of N-(4-benzoylphenyl)-4-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-6-amine (CAS 1008769-68-3) using ¹H NMR and IR Spectroscopy

Abstract This application note provides a detailed guide to the structural characterization of the quinazoline derivative, N-(4-benzoylphenyl)-4-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-6-amine (CAS 1008769-68-3), u...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide to the structural characterization of the quinazoline derivative, N-(4-benzoylphenyl)-4-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-6-amine (CAS 1008769-68-3), utilizing ¹H Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As a complex heterocyclic molecule with multiple functional groups, a thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and quality control in research and drug development settings. This document outlines the theoretical basis for the expected spectral features, provides detailed protocols for sample preparation and data acquisition, and presents a comprehensive interpretation of the anticipated spectra.

Introduction: The Significance of Spectroscopic Analysis

N-(4-benzoylphenyl)-4-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-6-amine is a molecule of interest within the broader class of quinazoline derivatives. Compounds with a quinazoline scaffold are known to exhibit a wide range of biological activities and are integral to numerous pharmaceutical agents.[1][2] Accurate and reliable analytical methods are therefore essential for confirming the molecular structure and ensuring the integrity of such compounds throughout the research and development pipeline.

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule, revealing crucial insights into its connectivity and stereochemistry. Infrared spectroscopy, conversely, is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The complementary nature of these two techniques allows for a comprehensive and robust structural elucidation.

Molecular Structure and Functional Groups

Chemical Name: N-(4-benzoylphenyl)-4-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-6-amine

CAS Number: 1008769-68-3

Molecular Formula: C₃₀H₃₂N₄O₄

Molecular Weight: 512.60 g/mol

Structure:

Figure 1. Chemical structure of N-(4-benzoylphenyl)-4-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-6-amine.

The key functional groups that will give rise to characteristic signals in the ¹H NMR and IR spectra include:

  • Quinazoline core: A bicyclic aromatic system containing two nitrogen atoms.

  • Aromatic rings: The quinazoline system and two phenyl rings.

  • Amine linkage: A secondary amine connecting the quinazoline and benzoylphenyl moieties.

  • Methoxy group: An ether linkage on the quinazoline ring.

  • Propoxy chain: A three-carbon aliphatic chain.

  • Morpholine ring: A saturated heterocyclic ether and amine.

  • Benzoyl group: A ketone functionality attached to a phenyl ring.

¹H NMR Spectroscopy: A Detailed Protocol and Interpretation

The ¹H NMR spectrum of this compound is expected to be complex, with distinct signals corresponding to each unique proton environment.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for the clear observation of exchangeable protons (e.g., N-H).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is advantageous for a complex molecule like this.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K.

Predicted ¹H NMR Spectrum and Interpretation

The following table summarizes the predicted chemical shifts (δ) and multiplicities for the key protons in the molecule. These predictions are based on the analysis of the structure and typical chemical shift values for similar functional groups.[3][4][5]

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Quinazoline H-28.5 - 8.8Singlet1HThe proton at the 2-position of the quinazoline ring is typically deshielded due to the adjacent nitrogen atoms.
Quinazoline H-57.2 - 7.5Singlet1HAromatic proton on the quinazoline core.
Quinazoline H-87.0 - 7.3Singlet1HAromatic proton on the quinazoline core.
Benzoylphenyl H7.5 - 8.0Multiplets9HProtons on the two phenyl rings of the benzoylphenyl group will appear as a complex series of multiplets.
N-H9.0 - 9.5Broad Singlet1HThe chemical shift of the secondary amine proton is highly dependent on solvent and concentration. It will likely appear as a broad signal that can be confirmed by D₂O exchange.
Methoxy (OCH₃)3.9 - 4.1Singlet3HThe three protons of the methoxy group will appear as a sharp singlet.
Propoxy (OCH₂)4.1 - 4.3Triplet2HThe methylene group attached to the quinazoline oxygen.
Propoxy (CH₂)2.0 - 2.3Multiplet2HThe central methylene group of the propoxy chain.
Propoxy (NCH₂)2.5 - 2.8Triplet2HThe methylene group attached to the morpholine nitrogen.
Morpholine (NCH₂)2.4 - 2.6Triplet4HProtons on the two methylene groups adjacent to the nitrogen in the morpholine ring.
Morpholine (OCH₂)3.5 - 3.7Triplet4HProtons on the two methylene groups adjacent to the oxygen in the morpholine ring.

Diagrammatic Representation of the ¹H NMR Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in Deuterated Solvent (e.g., DMSO-d6) add_tms Add TMS Internal Standard dissolve->add_tms nmr_spec Acquire Spectrum on ≥400 MHz NMR Spectrometer add_tms->nmr_spec Transfer to NMR tube process Fourier Transform & Phase Correction nmr_spec->process integrate Integration of Signals process->integrate assign Assign Chemical Shifts & Multiplicities integrate->assign Final Spectrum Interpretation Final Spectrum Interpretation assign->Final Spectrum Interpretation

Figure 2. Workflow for ¹H NMR analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an invaluable tool for the rapid identification of the functional groups present in the molecule.

Experimental Protocol: IR
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

Predicted IR Spectrum and Interpretation

The following table outlines the expected characteristic absorption bands for the key functional groups in the molecule.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Amine)Stretching3350 - 3450Medium
C-H (Aromatic)Stretching3000 - 3100Medium
C-H (Aliphatic)Stretching2850 - 3000Medium-Strong
C=O (Ketone)Stretching1650 - 1680Strong
C=N, C=C (Aromatic)Stretching1500 - 1650Medium-Strong
C-O (Ether)Stretching1050 - 1250Strong
C-N (Amine)Stretching1250 - 1350Medium

Logical Relationship of IR Interpretation:

G IR Spectrum IR Spectrum 3350-3450 cm-1 3350-3450 cm-1 IR Spectrum->3350-3450 cm-1 3000-3100 cm-1 3000-3100 cm-1 IR Spectrum->3000-3100 cm-1 2850-3000 cm-1 2850-3000 cm-1 IR Spectrum->2850-3000 cm-1 1650-1680 cm-1 1650-1680 cm-1 IR Spectrum->1650-1680 cm-1 1500-1650 cm-1 1500-1650 cm-1 IR Spectrum->1500-1650 cm-1 1050-1250 cm-1 1050-1250 cm-1 IR Spectrum->1050-1250 cm-1 N-H Stretch N-H Stretch 3350-3450 cm-1->N-H Stretch Presence Aromatic C-H Stretch Aromatic C-H Stretch 3000-3100 cm-1->Aromatic C-H Stretch Presence Aliphatic C-H Stretch Aliphatic C-H Stretch 2850-3000 cm-1->Aliphatic C-H Stretch Presence Ketone C=O Stretch Ketone C=O Stretch 1650-1680 cm-1->Ketone C=O Stretch Presence Aromatic C=N/C=C Stretch Aromatic C=N/C=C Stretch 1500-1650 cm-1->Aromatic C=N/C=C Stretch Presence Ether C-O Stretch Ether C-O Stretch 1050-1250 cm-1->Ether C-O Stretch Presence

Figure 3. Key correlations in the IR spectrum.

Conclusion: A Synergistic Approach to Structural Verification

The combined application of ¹H NMR and IR spectroscopy provides a robust and comprehensive framework for the structural characterization of N-(4-benzoylphenyl)-4-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-6-amine (CAS 1008769-68-3). The predicted spectral data presented in this application note serve as a reliable reference for researchers working with this compound. Adherence to the outlined protocols will ensure the acquisition of high-quality data, enabling confident structural confirmation and purity assessment, which are critical for advancing research and development in the pharmaceutical sciences.

References

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). PMC. Available at: [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives. (2020). IntechOpen. Available at: [Link]

  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (2025). IJIRT. Available at: [Link]

  • 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... ResearchGate. Available at: [Link]

  • Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor. PMC. Available at: [Link]

  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (2024). PubMed. Available at: [Link]

Sources

Method

Application Note: Advanced Formulation Strategies for Poorly Soluble Pyridine-3-Carboxylic Acid Derivatives

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Rationale Pyridine-3-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

Pyridine-3-carboxylic acid derivatives (including nicotinic acid analogs and novel kinase inhibitors utilizing this scaffold) frequently present severe formulation challenges, typically falling into Biopharmaceutics Classification System (BCS) Class II or IV.

As a Senior Application Scientist, it is critical to understand the causality behind this poor solubility before attempting to fix it. The solubility bottleneck of these molecules stems from their high crystal lattice energy. The pyridine nitrogen (a hydrogen-bond acceptor) and the carboxylic acid group (a hydrogen-bond donor) form highly stable, self-complementary intermolecular hydrogen bonds (homodimers or head-to-tail chains). This "brick dust" characteristic means that overcoming the thermodynamic penalty of breaking the crystal lattice is the primary hurdle in formulation.

To bypass this, we must either kinetically trap the molecule in a disordered state (Amorphous Solid Dispersions), thermodynamically alter the lattice (Cocrystallization), or encapsulate the hydrophobic/H-bonding motifs (Dendrimer Complexation).

Strategy I: Amorphous Solid Dispersions (ASDs) via Acid-Base Super-Solubilization

The Causality

Amorphous Solid Dispersions (ASDs) enhance solubility by eliminating the crystal lattice energy entirely. However, pure amorphous pyridine-3-carboxylic acid derivatives rapidly recrystallize due to their high molecular mobility and strong hydrogen-bonding tendencies. To prevent this, we utilize acidic polymers such as Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) or cross-linked poly(vinylphosphonic acid) (PVPA). The acidic functional groups of the polymer protonate the weakly basic pyridine nitrogen (pKa ~5), forming a strong ion-polymer interaction[1]. This acid-base super-solubilization not only shifts the microenvironmental pH but kinetically traps the drug, raising the glass transition temperature ( Tg​ ) and preventing phase separation[2].

Protocol 1: Preparation of ASDs via Spray Drying

Self-Validating System: This protocol incorporates thermal and crystallographic checkpoints to ensure the resulting matrix is a true single-phase amorphous system.

  • Solution Preparation:

    • Weigh the API and HPMCAS (M-grade) in a 1:3 (w/w) ratio.

    • Dissolve the mixture in a volatile binary solvent system (e.g., Methanol:Dichloromethane, 1:1 v/v) to achieve a 5% w/v total solids concentration. Ensure complete visual dissolution.

  • Atomization & Drying:

    • Process the solution through a laboratory-scale spray dryer.

    • Parameters: Inlet temperature 80°C, Outlet temperature 45°C, Aspirator at 100%, Pump speed 15%. The rapid evaporation rate is critical to prevent intermediate crystallization[2].

  • Secondary Drying:

    • Transfer the collected powder to a vacuum oven. Dry at 40°C for 24 hours to remove residual solvent below ICH Q3C limits.

  • Validation (Critical Step):

    • PXRD: Analyze the powder via Powder X-Ray Diffraction. A successful ASD must exhibit a broad "halo" with an absolute absence of sharp Bragg peaks.

    • mDSC: Run modulated Differential Scanning Calorimetry. The presence of a single Tg​ confirms a miscible, single-phase system. Two Tg​ s indicate phase separation and impending failure.

ASD_Workflow API Pyridine-3-Carboxylic Acid API Mix Solution Mixing & Protonation API->Mix Polymer Acidic Polymer (e.g., HPMCAS) Polymer->Mix Solvent Volatile Solvent System Solvent->Mix SprayDry Spray Drying (Rapid Evaporation) Mix->SprayDry Atomization ASD Amorphous Solid Dispersion (ASD) SprayDry->ASD Kinetic Trapping

Workflow for formulating ASDs via acid-base polymer interaction and spray drying.

Strategy II: Crystal Engineering (Cocrystallization)

The Causality

If a molecule is too physically unstable in its amorphous form, we can intentionally engineer a new, highly soluble crystal lattice. The carboxylic acid-pyridine heterosynthon is one of the most robust motifs in crystal engineering[3]. By introducing a highly water-soluble coformer (e.g., aliphatic dicarboxylic acids, urea, or saccharin), we can outcompete the API's internal homodimers. This creates a multicomponent crystal with significantly lower solvation energy, leading to enhanced dissolution rates without sacrificing thermodynamic stability[4][5].

Protocol 2: Cocrystal Screening via Liquid-Assisted Grinding (LAG)
  • Molar Ratio Calculation:

    • Weigh the pyridine-3-carboxylic acid API and the selected coformer (e.g., succinic acid) in a strictly 1:1 molar ratio.

  • Liquid Addition:

    • Transfer the physical mixture to a stainless-steel milling jar. Add a catalytic amount of solvent (e.g., 10 µL of ethanol per 100 mg of powder). Causality: The solvent acts as a lubricant and facilitates molecular mobility and synthon formation without dissolving the bulk powder[5].

  • Mechanochemical Synthesis:

    • Mill the mixture at 25 Hz for 30 minutes using a ball mill.

  • Validation (Critical Step):

    • FTIR Spectroscopy: Monitor the C=O stretch of the carboxylic acid and the C=N stretch of the pyridine ring. A successful heterosynthon formation will cause distinct frequency shifts (e.g., pyridine C=N shifting from ~1649 cm⁻¹ to a lower frequency) compared to the physical mixture[3].

    • PXRD: Confirm the emergence of a novel diffractogram distinct from both the pure API and the pure coformer.

Cocrystal_Mechanism API API (Pyridine Nitrogen) Grinding Liquid-Assisted Grinding (LAG) API->Grinding Coformer Coformer (Carboxylic Acid) Coformer->Grinding Synthon Carboxylic Acid-Pyridine Heterosynthon Grinding->Synthon H-Bonding Cocrystal Stable Cocrystal (Enhanced Solubility) Synthon->Cocrystal Lattice Formation

Mechanism of cocrystal formation utilizing the carboxylic acid-pyridine heterosynthon.

Strategy III: Dendrimer-Mediated Solubilization

The Causality

For liquid formulations or injectables, Poly(amidoamine) (PAMAM) dendrimers offer a unique solubilization mechanism. The internal tertiary amines of PAMAM dendrimers act as strong hydrogen-bond donors/acceptors that interact directly with the pyridine moiety of the API[6]. Concurrently, the hydrophilic surface groups of the dendrimer maintain excellent aqueous solubility, effectively encapsulating the poorly soluble drug in a highly soluble nanoscopic host-guest complex[7].

Quantitative Data Summary: Formulation Comparison

The following table summarizes the expected performance metrics when applying these techniques to BCS Class II/IV pyridine-3-carboxylic acid derivatives.

Formulation StrategyPrimary Mechanism of SolubilizationTypical Drug LoadingFold Solubility EnhancementPhysical Stability Profile
Amorphous Solid Dispersion Disruption of crystal lattice; kinetic trapping via polymer15% - 30%10x - 50xModerate (Requires storage well below Tg​ )
Cocrystallization Lowering of lattice energy via heterosynthons40% - 60%2x - 10xHigh (Thermodynamically stable crystal)
PAMAM Dendrimer Complexation Host-guest H-bonding and nano-encapsulation5% - 15%5x - 20xHigh in solution; highly pH dependent

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid

Welcome to the technical support center for the synthesis of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. The information provided herein is structured in a practical question-and-answer format to directly address common issues and provide robust, field-tested solutions.

Overview of the Synthetic Pathway

The synthesis of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid is typically achieved via a two-step process. The first step involves the regioselective chlorination of a 6-hydroxypyridine-3-carboxylic acid precursor. The second, and often most challenging step, is a Williamson ether synthesis to couple the cyclohexyl moiety to the pyridinol oxygen. Low yields can arise from issues in either of these key transformations.

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Hydrolysis Start 6-Hydroxypyridine-3-carboxylic Acid Ester Intermediate Methyl 5-chloro-6-hydroxypyridine-3-carboxylate Start->Intermediate  NCS or SO₂Cl₂   Final_Product_Ester Methyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylate Intermediate->Final_Product_Ester  1. Base (e.g., NaH)  2. Cyclohexyl-LG   Final_Product 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid Final_Product_Ester->Final_Product  NaOH or LiOH  

Caption: General synthetic route for 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis.

Q1: My overall yield is significantly lower than expected. What are the first critical parameters I should investigate?

A1: When facing a low overall yield, a systematic evaluation is crucial.[1][2] Begin by dissecting the two primary stages of the synthesis: the chlorination and the Williamson ether synthesis.

  • Purity of Starting Materials: Verify the purity of your initial 6-hydroxypyridine-3-carboxylic acid and cyclohexyl halide/tosylate. Impurities can introduce side reactions or poison catalysts.[2]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of each step. This will help you identify which specific reaction is failing or producing byproducts. If the chlorination step is inefficient, you will see a large amount of unreacted starting material. If the ether synthesis is the problem, the chlorinated intermediate will remain.

  • Inert Atmosphere: The Williamson ether synthesis step, particularly if using strong bases like sodium hydride (NaH), is highly sensitive to moisture and atmospheric oxygen.[3] Ensure your glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

Q2: The Williamson ether synthesis step is stalling, with significant unreacted 5-chloro-6-hydroxypyridine intermediate remaining. What are the likely causes and solutions?

A2: This is the most common failure point. The issue typically lies with incomplete deprotonation of the hydroxyl group or inefficient nucleophilic substitution. The Williamson ether synthesis is an S_N2 reaction, and its success is highly dependent on the choice of base, solvent, and the nature of the leaving group.[4][5]

  • Insufficient Basicity: The pyridinol proton is acidic, but a sufficiently strong base is required for complete and rapid deprotonation to form the nucleophilic alkoxide.

    • Explanation: Carbonate bases (K₂CO₃, Cs₂CO₃) may not be strong enough for this substrate.

    • Solution: Employ a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KtOBu). NaH is often preferred as it generates hydrogen gas, driving the deprotonation to completion irreversibly.[6]

  • Poor Leaving Group: The efficiency of the S_N2 reaction is directly proportional to the ability of the leaving group to depart.

    • Explanation: Alkyl chlorides are poor leaving groups compared to bromides, iodides, or sulfonates.

    • Solution: Use cyclohexyl bromide or, ideally, cyclohexyl iodide. To use cyclohexyl bromide and enhance reactivity, you can add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture (Finkelstein reaction) to generate the more reactive cyclohexyl iodide in situ. Alternatively, using cyclohexyl tosylate is an excellent option.[4]

  • Solvent Choice: The solvent plays a critical role in stabilizing the intermediates and facilitating the S_N2 pathway.

    • Explanation: Protic solvents (e.g., ethanol) will protonate the highly reactive alkoxide, quenching the nucleophile.

    • Solution: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents effectively solvate the cation (e.g., Na⁺) without interfering with the nucleophile, thereby accelerating the reaction rate.[6]

Q3: My reaction is producing a significant amount of cyclohexene as a byproduct. How can I suppress this elimination reaction?

A3: The formation of cyclohexene indicates that an E2 (elimination) reaction is competing with the desired S_N2 (substitution) pathway. This is a classic problem when using secondary alkyl halides.[3][7]

  • Explanation: The alkoxide is not only a strong nucleophile but also a strong base. When it attacks a hydrogen on the carbon adjacent to the leaving group on the cyclohexane ring, it can lead to the formation of cyclohexene. This is more prevalent with sterically hindered bases and at higher temperatures.

  • Solutions:

    • Temperature Control: Avoid high reaction temperatures. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Often, starting at 0 °C for the deprotonation and then slowly warming to room temperature or slightly above (e.g., 40-50 °C) is sufficient.

    • Base Selection: While a strong base is needed, a very bulky base like potassium tert-butoxide can favor elimination. Sodium hydride is generally a good choice as the hydride itself is not the base abstracting the proton in the E2 step; the pyridinolate is.

    • Optimize Reactant Addition: Add the cyclohexyl halide slowly to the pre-formed alkoxide solution. This keeps the concentration of the alkyl halide low, which can favor the bimolecular S_N2 reaction over the E2 pathway.

Troubleshooting_Workflow cluster_ether Williamson Ether Synthesis Troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity monitor_rxn Monitor Each Step (TLC/LC-MS) check_purity->monitor_rxn chlorination_issue Chlorination Step Failed? monitor_rxn->chlorination_issue ether_issue Ether Synthesis Failed? chlorination_issue->ether_issue No solve_chlorination Optimize Chlorination: - Check Reagent Stoichiometry - Control Temperature chlorination_issue->solve_chlorination Yes solve_ether Troubleshoot Williamson Rxn ether_issue->solve_ether Yes base_issue Use Stronger Base (e.g., NaH) solve_ether->base_issue lg_issue Use Better Leaving Group (Iodide, Tosylate) solve_ether->lg_issue elimination_issue Control Temperature & Reagent Addition solve_ether->elimination_issue

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Optimization

optimizing solvent selection for CAS 1008769-68-3 crystallization and purification

Welcome to the Technical Support Center for the isolation and purification of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid (CAS: 1008769-68-3)[1]. As a Senior Application Scientist, I have designed this guide to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid (CAS: 1008769-68-3)[1]. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of this molecule.

Structurally, this Active Pharmaceutical Ingredient (API) intermediate features a rigid pyridine core, an ionizable carboxylic acid, and a bulky, highly lipophilic cyclohexyloxy group. This structural dichotomy (hydrophilic head vs. lipophilic tail) frequently leads to kinetically hindered crystallization, making the molecule highly prone to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[2][3]. The following troubleshooting guides, protocols, and data summaries are engineered to help you bypass these thermodynamic traps and achieve high-purity crystalline product.

Part 1: Troubleshooting & FAQs

Q1: During cooling crystallization, my solution turns into a cloudy emulsion instead of forming a crystalline suspension. What is happening?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , or "oiling out." Because CAS 1008769-68-3 contains a bulky cyclohexyloxy group, the integration of solute molecules into a rigid crystal lattice is kinetically hindered[2]. When supersaturation is generated too rapidly (e.g., via fast cooling or aggressive anti-solvent addition), the system bypasses solid nucleation and instead forms a metastable, solute-rich secondary liquid phase[3].

  • The Fix: You must control the supersaturation generation. Reduce your cooling rate to < 0.5 °C/min. More importantly, implement a seeding strategy [2]. Add 1-2 wt% of pure seed crystals halfway into the metastable zone (before the cloud point is reached) to provide a surface for immediate crystal growth, thereby bypassing the LLPS boundary[4][5].

Q2: I am using a pure organic solvent (e.g., Ethyl Acetate or THF), but my yields are unacceptably low. How can I improve recovery?

A: The lipophilic nature of the cyclohexyloxy ether and the chloro-substituent gives this molecule high solubility in most pure organic solvents, even at lower temperatures. To improve yield, you must transition to a Solvent/Anti-Solvent system or utilize a pH-shift crystallization [6]. For solvent/anti-solvent, an Ethanol/Water or THF/Heptane system is recommended. The anti-solvent drastically lowers the solubility limit, forcing the solute out of the mother liquor.

Q3: My isolated crystals are sticky, agglomerated, and contain high levels of trapped impurities. How do I resolve this?

A: Sticky, agglomerated crystals are a hallmark of a process that went through an undetected oiling-out phase prior to solidification[2][3]. When the "oil" droplets eventually solidify, they entrap the mother liquor and any dissolved impurities within the agglomerate matrix[3]. To resolve this, you must redesign the phase trajectory to stay strictly within the solid-liquid equilibrium zone. If oiling out occurs, reheat the mixture until a clear solution is restored, adjust the solvent ratio to increase solubility slightly, and cool at a much slower rate with early seeding[7].

Part 2: Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Ethanol / Water)

This protocol leverages the lipophilicity of the molecule to drive high-yield crystallization using water as a potent anti-solvent.

  • Dissolution: Suspend 10.0 g of CAS 1008769-68-3 in 40 mL of absolute Ethanol in a jacketed reactor.

  • Heating: Heat the suspension to 65 °C under moderate agitation (250 RPM) until a completely clear solution is achieved.

  • Polishing Filtration (Optional but recommended): Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated receiving reactor to remove insoluble particulates.

  • Anti-Solvent Addition (Critical Step): Maintain the temperature at 65 °C. Slowly dose 20 mL of pre-heated Water (anti-solvent) over 30 minutes. Causality: Slow addition prevents localized spikes in supersaturation that trigger oiling out.

  • Seeding: Cool the reactor to 55 °C. Add 0.1 g (1 wt%) of CAS 1008769-68-3 seed crystals. Hold the temperature for 30 minutes to allow the seed bed to ripen.

  • Cooling & Maturation: Cool the suspension to 5 °C at a controlled rate of 0.2 °C/min.

  • Isolation: Filter the resulting suspension. Wash the filter cake with 15 mL of a cold Ethanol/Water (1:2 v/v) mixture. Dry under vacuum at 45 °C to constant weight.

Protocol B: pH-Shift Reactive Crystallization

Because CAS 1008769-68-3 contains a carboxylic acid, its aqueous solubility is highly pH-dependent. This protocol is ideal for recovering the API from crude reaction mixtures[8].

  • Alkaline Dissolution: Suspend the crude API in 50 mL of Deionized Water. Slowly add 2M NaOH until the pH reaches 8.5 - 9.0. The carboxylic acid deprotonates, forming a highly soluble sodium salt[8][9].

  • Extraction (Impurity Removal): Wash the basic aqueous layer with 20 mL of Methyl tert-butyl ether (MTBE). Discard the organic layer. Causality: The lipophilic, non-acidic impurities partition into the MTBE, while the ionized API remains in the aqueous phase.

  • Acidification (Nucleation): Transfer the aqueous layer to a reactor equipped with an overhead stirrer. At 20 °C, slowly titrate with 1M Acetic Acid (or 1M HCl) at a rate of 1 mL/min.

  • pH Target: Continue addition until the pH drops to 4.0 - 4.5. The API will protonate, drastically reducing its solubility and precipitating as a white crystalline solid[9].

  • Isolation: Stir for 2 hours to ensure complete desupersaturation. Filter, wash with copious amounts of DI water to remove residual inorganic salts, and vacuum dry at 50 °C.

Part 3: Quantitative Data & Solvent Selection

The table below summarizes the thermodynamic behavior of CAS 1008769-68-3 in various solvent systems to guide your process design.

Solvent SystemAPI Solubility (25 °C)API Solubility (60 °C)Oiling-Out RiskRecommendation & Application
Ethanol / Water (2:1) Low (< 5 mg/mL)High (> 100 mg/mL)Moderate Optimal. Excellent yield; requires strict cooling control and seeding to avoid LLPS.
Acetone / Heptane LowModerate (~ 50 mg/mL)High Not recommended. The high lipophilicity of the cyclohexyloxy group causes severe oiling out in aliphatic hydrocarbons.
THF (Pure) High (> 150 mg/mL)Very HighLow Good for dissolution, but impossible to crystallize without an anti-solvent. High yield loss.
Aqueous (pH > 8) Very High (as salt)Very High (as salt)Low Optimal for Purification. Use for pH-shift crystallization to reject neutral organic impurities.
Aqueous (pH < 4) Very Low (< 1 mg/mL)Low (< 5 mg/mL)Low Target environment for final isolation via pH-shift.

Part 4: Process Visualizations

Diagram 1: Decision Tree for Solvent Selection & Oiling Out Mitigation

This logic flow dictates how to respond to phase separation during cooling crystallization.

G Start Dissolve CAS 1008769-68-3 in Good Solvent Cooling Induce Supersaturation (Cooling / Anti-solvent) Start->Cooling Observation Phase Observation? Cooling->Observation LLPS Oiling Out (LLPS) Cloudy Emulsion Observation->LLPS High Supersaturation Crystals Solid Nucleation Suspension Observation->Crystals Controlled Nucleation Action1 1. Re-heat to clear solution 2. Reduce cooling rate 3. Add seed crystals LLPS->Action1 Action2 Filter, Wash, and Dry Crystals->Action2 Action1->Observation Re-evaluate

Caption: Decision matrix for identifying and mitigating Liquid-Liquid Phase Separation (Oiling Out).

Diagram 2: pH-Shift Crystallization Workflow

The chemical transformation pathway for isolating the API via acid-base manipulation.

G Step1 Dissolution Basic Aq. Solution (pH > 8.5) Step2 Organic Wash Remove neutral impurities Step1->Step2 Step3 Acidification Slow addition of 1M Acetic Acid Step2->Step3 Step4 Nucleation (pH 4.0 - 4.5) Protonation of API Step3->Step4 Step5 Isolation Filtration & Water Wash Step4->Step5

Caption: Step-by-step thermodynamic and chemical workflow for pH-shift reactive crystallization.

References

  • Mettler Toledo. Oiling Out in Crystallization - Causes and Solutions. Available at:[Link]

  • Aragen. Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing. Available at:[Link]

  • ACS Publications. Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization. Available at:[Link]

  • ResearchGate. Reactive crystallization: A review. Available at:[Link]

  • ACS Publications. Predicting the Aqueous Solubility of Pharmaceutical Cocrystals As a Function of pH and Temperature. Available at:[Link]

  • ResearchGate. Predicting the Aqueous Solubility of Pharmaceutical Cocrystals As a Function of pH and Temperature. Available at: [Link]

Sources

Troubleshooting

overcoming steric hindrance in cyclohexyloxy pyridine coupling reactions

Welcome to the Advanced Synthesis Troubleshooting Center. This guide is designed for researchers, application scientists, and drug development professionals addressing the specific challenge of forming C–O bonds between...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Center. This guide is designed for researchers, application scientists, and drug development professionals addressing the specific challenge of forming C–O bonds between bulky secondary alcohols (such as cyclohexanol derivatives) and halopyridines.

Coupling secondary aliphatic alcohols to heteroaryl halides is notoriously difficult due to severe steric hindrance and competing side reactions. This guide provides mechanistic insights, field-proven troubleshooting FAQs, and self-validating protocols to help you achieve quantitative yields.

Mechanistic Insight: The Steric Bottleneck

To troubleshoot a failed cyclohexyloxy pyridine coupling, you must first understand the causality of the failure. The catalytic cycle of Pd-catalyzed C–O cross-coupling involves oxidative addition, alkoxide exchange, and reductive elimination.

When coupling cyclohexanol to a halopyridine, the intermediate Ln​Pd(Ar)(OCy) complex is highly congested. Because reductive elimination is sterically demanding, the reaction naturally slows down at this step. This delay allows the competing β-hydride elimination pathway to take over, where the palladium center extracts a hydrogen from the β-carbon of the cyclohexoxide. The result is a dead-end: the halopyridine is reduced to pyridine (dehalogenation), and the cyclohexanol is oxidized to cyclohexanone.

To overcome this, we must use highly specialized, bulky biaryl phosphine ligands. These ligands enforce a rigid conformation that physically crowds the palladium center, accelerating the rate of reductive elimination so that it successfully outcompetes β-hydride elimination.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition [Halopyridine] Pd0->OA PdII_Ar L-Pd(II)(Py)X OA->PdII_Ar Alkoxide Alkoxide Exchange [Cyclohexanol + Base] PdII_Ar->Alkoxide PdII_Alk L-Pd(II)(Py)(OCy) Sterically Hindered Alkoxide->PdII_Alk RE Reductive Elimination (Favored by Bulky Ligand) PdII_Alk->RE RockPhos / tBuBrettPhos BHE β-Hydride Elimination (Undesired Side Reaction) PdII_Alk->BHE Small Ligands Product Cyclohexyloxy Pyridine (Target Product) RE->Product Byproduct Reduced Pyridine + Ketone (Dead End) BHE->Byproduct Product->Pd0 Catalyst Regeneration

Pd-catalyzed C-O coupling cycle highlighting the reductive elimination bottleneck.

Troubleshooting FAQs

Q1: My reaction yields mostly reduced pyridine instead of the cyclohexyloxy pyridine. Why? A1: You are observing the classic symptom of β-hydride elimination outcompeting reductive elimination. When using standard ligands (like BINAP, dppf, or PPh3), the palladium center is not sterically restricted enough to force the bulky cyclohexyl group and the pyridine ring together.1[1].

Q2: I switched to RockPhos, but I still need 2.0 equivalents of cyclohexanol and 90 °C to get moderate yields. Can this be improved? A2: Yes. While RockPhos (L1/L4) was a breakthrough,2[2]. By switching to t -BuBrettPhos, you can lower the temperature to room temperature or 40 °C and reduce the alcohol stoichiometry to just a 20% molar excess[2].

Q3: Does the choice of halopyridine (Cl vs. Br vs. I) matter for this specific coupling? A3: Absolutely. While aryl iodides are traditionally more reactive in Ullmann-type couplings, for Pd-catalyzed C–O couplings with bulky ligands, bromides and chlorides are often superior. 3[3]. If your bromopyridine is failing, try the chloropyridine equivalent.

Q4: My reaction stalls at <20% conversion. What is happening? A4: Stalling is typically a symptom of poor catalyst activation. If you are using Pd(OAc)2​ and a free phosphine ligand, the in situ reduction to the active Pd(0) species can be inefficient, leading to off-cycle species. Switching to a pre-formed palladacycle precatalyst ensures rapid generation of a 1:1 Ligand:Pd(0) active species,4[4].

TroubleshootingLogic Start Low Yield in C-O Coupling? Check1 Is the major byproduct reduced pyridine? Start->Check1 Sol1 Switch to RockPhos or L2 Increase ligand bulk Check1->Sol1 Yes Check2 Is the reaction stalling at <20% conversion? Check1->Check2 No Sol2 Check base quality (NaOtBu) Ensure strict anhydrous conditions Check2->Sol2 Yes Check3 Using Halopyridine? Check2->Check3 No Sol3 Switch from Chloride to Bromide or use Palladacycle P2 Check3->Sol3 Yes

Diagnostic workflow for troubleshooting low yields in C-O cross-coupling reactions.

Quantitative Data: Ligand & Substrate Optimization

The table below summarizes the causality between ligand architecture and reaction outcomes when coupling secondary alcohols to halopyridines.

Ligand SystemSubstrate ClassEquivalents of AlcoholTemp (°C)Dominant PathwayYield Profile
BINAP / dppf Sec-Alcohols + Pyridines2.0 - 3.0100+β-Hydride Elimination< 10%
RockPhos (L1/L4) Sec-Alcohols + Halopyridines2.090Reductive Elimination50 - 75%
t -BuBrettPhos (L2) Sec-Alcohols + Halopyridines1.2RT - 40Reductive Elimination85 - 99%

Standard Operating Procedure (SOP): Optimized Workflow

This protocol utilizes the t -BuBrettPhos palladacycle precatalyst (P2) to couple cyclohexanol with a halopyridine. It is designed as a self-validating system to ensure that any failure can be immediately diagnosed.

Objective: Coupling of cyclohexanol with 2-chloro-5-methylpyridine.

Step 1: Preparation (Glovebox Required)

  • In a nitrogen-filled glovebox, charge an oven-dried 8 mL vial with 2-chloro-5-methylpyridine (1.0 equiv, 0.5 mmol), t -BuBrettPhos Pd G3/P2 precatalyst (2.0 mol %), and NaOtBu (1.2 equiv, 0.6 mmol).

  • Causality Check: We use NaOtBu because an alkoxide base is required to quantitatively deprotonate cyclohexanol. If your halopyridine contains base-sensitive functional groups, you must switch to Cs2​CO3​ and increase the temperature to 80 °C.

Step 2: Reagent Addition

  • Add anhydrous THF (0.5 mL, 1.0 M concentration) followed by cyclohexanol (1.2 equiv, 0.6 mmol).

  • Causality Check:3[3], enhancing the solubility of the alkoxide base and stabilizing the transition state.

Step 3: Reaction & Self-Validation

  • Seal the vial with a Teflon-lined cap, remove from the glovebox, and stir at 40 °C.

  • Validation Checkpoint (t = 2 hours): Pull a 50 µL aliquot via syringe under nitrogen. Quench with EtOAc/H2O and analyze the organic layer via GC-MS.

    • If you see 3-methylpyridine (dehalogenation): β-hydride elimination is occurring. Your ligand may have oxidized due to an air leak.

    • If you see unreacted starting material only: The base is likely wet, or the precatalyst failed to activate.

    • If you see >30% product: The system is healthy. Allow it to stir for 18 hours.

Step 4: Workup

  • Dilute the mixture with EtOAc (5 mL), wash with water (5 mL) and brine (5 mL). Dry over MgSO4​ , concentrate under reduced pressure, and purify via silica gel chromatography.

References

  • Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - ACS Publications - 5

  • Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - Organic Letters (ACS) - 2

  • An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - DSpace@MIT - 3

  • An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - PMC (NIH) -4

  • A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC (NIH) - 1

Sources

Optimization

purification techniques for removing unreacted 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions regarding the purification of unreacted 5-chloro-6-(cycl...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions regarding the purification of unreacted 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a complex mess. Where do I even begin with purification?

A1: For complex mixtures containing your target carboxylic acid, a multi-step purification strategy is often necessary. A highly effective initial step is an acid-base extraction. This technique leverages the acidic nature of your target compound to separate it from neutral and basic impurities.[1][2] The carboxylic acid can be converted to its water-soluble salt by washing with a basic aqueous solution, while non-acidic impurities remain in the organic layer.[3][4] Subsequent acidification of the aqueous layer will precipitate your purified carboxylic acid.[2][5]

Q2: I performed an acid-base extraction, but my product is still not pure. What's the next step?

A2: If acid-base extraction alone is insufficient, recrystallization is a powerful secondary purification technique for solid compounds. The key is to find a suitable solvent or solvent system in which your compound is soluble at high temperatures but insoluble at low temperatures.[6] For pyridine derivatives, which can be challenging to crystallize due to their polarity, a solvent pair system (a "good" solvent and a "poor" solvent) can be effective.[6]

Q3: My compound is an oil and won't crystallize. What are my options?

A3: "Oiling out" is a common problem during recrystallization. This can happen if the compound's melting point is lower than the boiling point of the solvent or if the solution is supersaturated. To troubleshoot this, try re-dissolving the oil in additional hot solvent and allowing it to cool more slowly.[7] If this fails, column chromatography is an excellent alternative for purifying oils or non-crystalline solids.[8][9]

Q4: I'm seeing tailing of my compound on the TLC plate during column chromatography. What causes this and how can I fix it?

A4: Tailing on silica gel is a frequent issue with basic compounds like pyridines.[10] This occurs due to strong interactions between the basic nitrogen of the pyridine and the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine or pyridine (typically 0.1-1%), to your eluent.[7][10] This neutralizes the acidic sites on the silica gel, leading to more symmetrical peaks and better separation.

Q5: I have a persistent impurity with a similar polarity to my product. How can I separate them?

A5: When dealing with impurities of similar polarity, optimizing your purification technique is crucial. For column chromatography, a systematic screening of different solvent systems to find one that provides better selectivity is recommended.[7] Alternatively, consider using a different stationary phase, such as alumina or reversed-phase silica gel.[7] For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution.[11][12]

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Low or No Crystal Formation - Too much solvent was used. - The compound is highly soluble in the cold solvent.- Boil off some of the solvent to increase the concentration and allow the solution to cool again.[6] - Try a different solvent or a solvent pair. - Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. - Add a seed crystal of the pure compound.
Product "Oils Out" - The solution is too saturated. - The cooling rate is too fast.- Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly.[7] - Consider using a different solvent with a lower boiling point.
Low Recovery - The compound has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the crystals with a minimal amount of ice-cold solvent.[6]
Column Chromatography Issues
Problem Potential Cause Troubleshooting Steps
Poor Separation - The eluent polarity is too high or too low. - The stationary phase is not suitable.- Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a target Rf value of 0.2-0.4 for your compound.[7] - Consider switching to a different stationary phase (e.g., alumina, reversed-phase silica).[7] - Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[7]
Compound Streaking/Tailing on TLC - The compound is too polar for the eluent. - The compound is interacting strongly with the stationary phase (common for basic compounds like pyridines on silica gel).- Increase the polarity of the eluent. - Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine or pyridine for basic compounds on silica gel).[7][10]
Cracked or Channeled Column Bed - Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the acidic 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid from neutral and basic impurities.

Materials:

  • Crude reaction mixture containing the target carboxylic acid

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M NaHCO₃ solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of your carboxylic acid. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M NaHCO₃ solution to ensure complete removal of the carboxylic acid. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl with stirring until the solution is acidic (test with pH paper). Your target carboxylic acid should precipitate out of the solution.[2][5]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold water and then dry it under vacuum.

Protocol 2: Recrystallization from a Single Solvent

This protocol is for purifying the solid carboxylic acid obtained from the acid-base extraction.

Materials:

  • Crude 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid

  • A suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a test tube, find a solvent that dissolves your compound when hot but not when cold.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[6]

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for purifying 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid.

Purification_Workflow start Crude Reaction Mixture acid_base Perform Acid-Base Extraction start->acid_base is_solid Is the Product a Solid? acid_base->is_solid recrystallize Recrystallization is_solid->recrystallize Yes column_chrom Column Chromatography is_solid->column_chrom No (Oil) is_pure Is the Product Pure? recrystallize->is_pure column_chrom->is_pure pure_product Pure Product is_pure->pure_product Yes further_purification Consider Preparative HPLC or Alternative Chromatography is_pure->further_purification No

Caption: Decision tree for purification.

References

  • Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • PubMed. (1995). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). US3748336A - Process for the production of pyridine carboxylic acids.
  • YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US3657259A - Process for the production of pyridine carboxylic acids.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing Pyridine-3-Carboxylic Acid Derivatives at High Temperatures

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenge of preventing decarboxylation of pyridine-3-carboxylic acid (nicotinic acid) derivatives during high-temperature reactions. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your molecules and the success of your experiments.

Introduction: The Challenge of Thermal Decarboxylation

Pyridine-3-carboxylic acid and its analogs are crucial building blocks in pharmaceuticals and functional materials.[1][2] However, their application in high-temperature synthetic routes is often hampered by thermal decarboxylation—the loss of the carboxyl group as carbon dioxide (CO₂). This unwanted side reaction leads to byproduct formation, reduced yields, and compromised product purity.[3] Understanding the mechanisms and contributing factors is the first step toward effective prevention.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem for pyridine-3-carboxylic acid derivatives?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For pyridine-3-carboxylic acid derivatives, this process is a significant issue because it alters the fundamental structure of the molecule, leading to the formation of undesired pyridine byproducts.[3] This not only reduces the yield of the target compound but can also complicate purification processes and affect the final product's biological activity or material properties.

Q2: At what temperatures does decarboxylation of nicotinic acid typically become significant?

A2: The thermal stability of nicotinic acid is relatively high, with thermal decomposition reported to begin at temperatures around 260°C.[4][5] However, the onset of decarboxylation can be influenced by several factors, including the presence of catalysts, the solvent system, and the specific substituents on the pyridine ring.[3][6] For some derivatives, decarboxylation can occur at lower temperatures, especially under harsh reaction conditions. For instance, some reactions involving metal catalysts can promote decarboxylation even under microwave irradiation.[3]

Q3: How do substituents on the pyridine ring affect the rate of decarboxylation?

A3: The electronic nature and position of substituents on the pyridine ring can significantly influence the rate of decarboxylation. Electron-withdrawing groups can stabilize the pyridine ring and may increase the energy barrier for decarboxylation. Conversely, electron-donating groups might facilitate the reaction. The position of the substituent relative to the carboxylic acid group also plays a crucial role in the molecule's stability.[7]

Q4: Can the choice of solvent influence the thermal stability of my compound?

A4: Absolutely. The solvent can play a critical role in the decarboxylation process. Polar, protic solvents, especially water at high temperatures, can facilitate decarboxylation by stabilizing the transition state.[8][9] In some cases, using a non-polar, aprotic solvent may help to suppress this side reaction. However, the effect is highly dependent on the specific reaction mechanism. For example, in some instances, water can form a hydrogen-bonded bridge that facilitates decarboxylation.[7]

Q5: Are there any general strategies to minimize decarboxylation during a high-temperature reaction?

A5: Yes, several strategies can be employed:

  • Temperature Optimization: Carefully control the reaction temperature to the minimum required for the desired transformation.

  • Reaction Time: Minimize the reaction time at elevated temperatures.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative processes that might initiate decarboxylation.

  • Catalyst Selection: Choose catalysts that are less likely to promote decarboxylation.

  • Protecting Groups: Temporarily protect the carboxylic acid group as an ester or another stable derivative, and then deprotect it under milder conditions after the high-temperature step.[3]

Troubleshooting Guide: Step-by-Step Solutions

This section provides a structured approach to diagnosing and solving decarboxylation issues in your experiments.

Problem: Significant byproduct formation consistent with decarboxylation is observed by LC-MS or NMR.
Logical Troubleshooting Workflow

A Decarboxylation Detected B Step 1: Analyze Reaction Conditions A->B C Is Temperature > 200°C? B->C D Lower Temperature & Extend Time C->D Yes E Is a Metal Catalyst Present? C->E No O Problem Resolved? D->O F Screen Alternative Catalysts E->F Yes G Is the Solvent Protic (e.g., H₂O)? E->G No F->O H Switch to Aprotic Solvent (e.g., Toluene, DMF) G->H Yes I Step 2: Modify the Substrate G->I No H->O J Can the Carboxylic Acid be Protected? I->J K Protocol 1: Ester Protection J->K Yes L Step 3: Re-evaluate Synthetic Route J->L No K->O M Can a Lower-Temperature Route be Used? L->M N Explore Alternative Coupling Chemistries M->N Yes P Consult Literature for Specific Derivative M->P No N->O O->P No

Caption: A decision-making workflow for troubleshooting decarboxylation.

Detailed Protocols & Explanations
1. Optimizing Reaction Conditions
  • Causality: The rate of decarboxylation is highly temperature-dependent. By finding the lowest effective temperature for your desired reaction, you can significantly disfavor the higher activation energy pathway of decarboxylation.

  • Protocol:

    • Set up a series of parallel reactions at temperatures ranging from 10-20°C below your current protocol up to the original temperature, in 5°C increments.

    • Monitor each reaction by TLC or LC-MS at regular intervals.

    • Identify the temperature that provides an acceptable rate for the main reaction while minimizing the formation of the decarboxylated byproduct.

  • Causality: Solvents can stabilize or destabilize the intermediates and transition states of the decarboxylation pathway. High-temperature water, for example, can act as a proton source or sink, facilitating the reaction.[8] Aprotic solvents lack this ability.

  • Recommended Solvents for Screening:

    • Aprotic Polar: DMF, DMSO, NMP

    • Aprotic Non-polar: Toluene, Xylene, Dioxane

SolventBoiling Point (°C)Dielectric ConstantNotes
Water10080.1Often promotes decarboxylation at high T.[8][9]
Toluene1112.4Good for reactions requiring high temperatures with less polarity.[6]
DMF15336.7High boiling point, polar aprotic; use with caution due to potential decomposition.
DMSO18946.7High boiling point, polar aprotic; can be difficult to remove.
2. Substrate Modification: Protecting Group Strategy
  • Causality: Converting the carboxylic acid to an ester or amide blocks the free carboxyl group, which is necessary for the typical decarboxylation mechanism. This protecting group can be removed in a final step under mild conditions that do not induce decarboxylation.[3]

This protocol provides a general method for protecting the carboxylic acid as a methyl ester, which is generally stable to many high-temperature reaction conditions.

  • Materials:

    • Pyridine-3-carboxylic acid derivative

    • Methanol (anhydrous)

    • Thionyl chloride (SOCl₂) or an acid catalyst (e.g., H₂SO₄)

    • Anhydrous solvent (e.g., Dichloromethane - DCM)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Suspend the pyridine-3-carboxylic acid derivative in anhydrous methanol under an inert atmosphere.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) dropwise. Caution: Exothermic reaction, produces HCl gas.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates complete conversion.

    • Cool the reaction mixture and carefully neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

    • Proceed with the high-temperature reaction using the protected compound.

    • Deprotection (saponification) can be achieved at room temperature using LiOH or NaOH in a THF/water mixture.

cluster_0 Protection Step cluster_1 High-Temp Reaction cluster_2 Deprotection Step Start_Acid Pyridine-3-COOH Ester Pyridine-3-COOMe Start_Acid->Ester MeOH, SOCl₂ Protected_Reactant Pyridine-3-COOMe Ester->Protected_Reactant Protected_Product Modified Pyridine-3-COOMe Protected_Reactant->Protected_Product High Temp (>150°C) Final_Ester Modified Pyridine-3-COOMe Protected_Product->Final_Ester Final_Acid Modified Pyridine-3-COOH Final_Ester->Final_Acid LiOH, THF/H₂O, RT

Caption: Workflow for using an ester protecting group strategy.

Conclusion

Preventing the decarboxylation of pyridine-3-carboxylic acid derivatives at high temperatures requires a multi-faceted approach that considers reaction conditions, solvent effects, and substrate stability. By systematically troubleshooting using the strategies outlined in this guide—from simple temperature adjustments to implementing protecting group chemistry—researchers can significantly improve the outcomes of their high-temperature syntheses. Always consult the literature for precedents with closely related structures, as subtle electronic and steric differences can have a profound impact on thermal stability.

References

  • Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. [Link]

  • Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature. (2009).
  • Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. [Link]

  • Dabro, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Publishing. [Link]

  • Al-Amiery, A. A. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Conti, G., et al. (2014). Thermochemistry of aqueous pyridine-3-carboxylic acid (nicotinic acid). ResearchGate. [Link]

  • Grant, C. D., et al. (2011). Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory. Journal of Chemical Education. [Link]

  • Smith, A. D., et al. (2022). Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid. PMC. [Link]

  • Che-Man, Y. B., & Jaswir, I. (2015). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. ResearchGate. [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. [Link]

  • Wang, H., et al. (2023). Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. MDPI. [Link]

  • Nishiguchi, T., et al. (2010). Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET). MDPI. [Link]

  • Process for producing pyridine carboxylic acids. (2011). European Patent Office. [Link]

  • Ribeiro da Silva, M. A., et al. (2010). Energetics and Structure of Nicotinic Acid (Niacin). The Journal of Physical Chemistry B. [Link]

  • Grant, C. D., et al. (2011). Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory. ResearchGate. [Link]

  • Roy, M. N., et al. (2024). Exploration of Solvation Consequences of Nicotinic Acid (Vitamin B3) Prevailing in Two Significant Aqueous Ionic Liquid Solutions by Physicochemical and Computational Studies. Journal of Chemical & Engineering Data. [Link]

  • Kumar, A., et al. (2023). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PMC. [Link]

  • Tan, Z. C., et al. (2004). Calorimetric study and thermal analysis of crystalline nicotinic acid. R Discovery. [Link]

  • Advancements in double decarboxylative coupling reactions of carboxylic acids. (2024). RSC Publishing. [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers. [Link]

  • Thimm, H. F., & Dunn, G. E. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]

  • Allen, C. F. H., & Wolf, C. N. (1950). 3-aminopyridine. Organic Syntheses. [Link]

  • Thomas, A. G., et al. (2018). Adsorption and Reactivity of Pyridine Dicarboxylic Acid on Cu(111). ACS Publications. [Link]

  • Szostak, M. (2018). Transition-Metal-Catalyzed Decarbonylation of Carboxylic Acids to Olefins: Exploiting Acyl C–O Activation for the Production o. RSC Publishing. [Link]

  • Le, C. M., et al. (2017). Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. PMC. [Link]

  • Nascimento, A., et al. (2013). 53º CBQ - Thermal behaviour of nicotinic acid, sodium nicotinate and its compounds with some bivalent trasition metal ions. ASSOCIAÇÃO BRASILEIRA DE QUÍMICA. [Link]

  • Javanshir, S., et al. (2017). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. ResearchGate. [Link]

  • Liu, Y., et al. (2021). Decarbonylation of Carboxylic Acids over H-Mordenite. ACS Publications. [Link]

  • On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. (2021). PNNL. [Link]

  • Liu, A. (2012). Decarboxylation mechanisms in biological system. ScienceDirect. [Link]

  • Crüsemann, M., & Moore, B. S. (2023). Decarboxylation in Natural Products Biosynthesis. PMC. [Link]

Sources

Optimization

Technical Support Center: HPLC Impurity Profiling for CAS 1008769-68-3

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, my objective is to provide you with more than just a list of parameters.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, my objective is to provide you with more than just a list of parameters. Successful impurity profiling requires a fundamental understanding of the physicochemical properties of your target analyte and the causality behind every chromatographic adjustment.

This guide is designed as a self-validating system for the analysis of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid (CAS 1008769-68-3) [1]. By understanding the "why" behind the methodology, you can systematically troubleshoot and optimize your high-performance liquid chromatography (HPLC) workflows.

Physicochemical Profiling: The "Why" Behind the Method

To optimize the mobile phase for CAS 1008769-68-3, we must first deconstruct its molecular architecture:

  • Carboxylic Acid Group (C3): This is the primary ionizable moiety, with an estimated pKa of 3.5–4.5. If the mobile phase pH is near this pKa, the molecule exists in a dynamic equilibrium between its neutral and anionic states, leading to severe peak tailing and split peaks[2].

  • Deactivated Pyridine Ring: While pyridine nitrogen is typically basic (pKa ~5.2), the adjacent electron-withdrawing chloro (C5) and cyclohexyloxy (C6) groups significantly reduce its basicity. Thus, cationic interactions with residual silanols on the silica support are minimal compared to standard pyridine derivatives[3].

  • Cyclohexyloxy Group: This bulky, lipophilic moiety dominates the molecule's hydrophobicity, necessitating a high percentage of organic modifier (Acetonitrile or Methanol) to elute the compound from a standard C18 reversed-phase column[4].

IonizationMechanism Molecule CAS 1008769-68-3 (pKa ~3.5-4.5) HighPH Mobile Phase pH > 5.0 (Carboxylate Anion) Molecule->HighPH Deprotonation LowPH Mobile Phase pH < 3.0 (Neutral Carboxylic Acid) Molecule->LowPH Protonation PoorRet Poor Retention on C18 Peak Tailing HighPH->PoorRet Hydrophilic State GoodRet Strong Retention on C18 Sharp, Symmetrical Peaks LowPH->GoodRet Hydrophobic State

Fig 1. Effect of mobile phase pH on CAS 1008769-68-3 ionization and reversed-phase C18 retention.

Troubleshooting Guide & FAQs

Q1: I am observing severe peak tailing (Asymmetry factor > 2.0) for the main API peak. How do I correct this? A: Peak tailing for carboxylic acids is almost always a symptom of partial ionization or secondary interactions with unreacted silanols on the stationary phase.

  • The Fix: Drop the pH of your aqueous mobile phase to at least 2 pH units below the pKa of the acid (target pH 2.0–2.5). Use 0.1% Formic Acid, 0.1% Trifluoroacetic acid (TFA), or a 20 mM Phosphate buffer (pH 2.5)[5]. This ensures >99% of the analyte is in its neutral, protonated state.

Q2: My impurity profile shows co-elution of closely related positional isomers (e.g., 6-chloro vs. 5-chloro derivatives). Acetonitrile isn't resolving them. A: Isomers have nearly identical hydrophobicities (LogP), making them difficult to separate based purely on hydrophobic partitioning.

  • The Fix: Switch your organic modifier from Acetonitrile (ACN) to Methanol (MeOH). While ACN separates primarily by dipole-dipole interactions, MeOH acts as both a hydrogen bond donor and acceptor. This subtle shift in selectivity is often the key to resolving structural isomers of pyridinecarboxylic acids[3].

Q3: Retention times are drifting later into the run over a 24-hour sequence. What is the root cause? A: This indicates a loss of buffering capacity or evaporation of the organic modifier. If you are using a volatile buffer like ammonium formate near the edge of its buffering capacity, slight evaporation alters the pH, causing the analyte to become more neutral and retain longer.

  • The Fix: If Mass Spectrometry (MS) compatibility is not required, switch to a non-volatile buffer like 20 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ) adjusted to pH 2.5. If MS is required, ensure your mobile phase bottles are tightly capped and refresh volatile buffers every 24 hours.

OptimizationWorkflow Start Initial Isocratic Run (50% ACN / 50% Buffer) CheckTailing Is Peak Tailing Observed? (As > 1.5) Start->CheckTailing AdjustPH Lower Buffer pH (Target pH 2.0 - 2.5) CheckTailing->AdjustPH Yes CheckResolution Are Impurities Co-eluting? (Rs < 2.0) CheckTailing->CheckResolution No AdjustPH->CheckResolution Gradient Switch to Gradient Elution & Change to Methanol CheckResolution->Gradient Yes CheckRetention Is Retention Time Too Long? (k' > 10) CheckResolution->CheckRetention No Gradient->CheckRetention IncreaseOrganic Increase % Organic Modifier CheckRetention->IncreaseOrganic Yes Optimized Optimized HPLC Method Achieved CheckRetention->Optimized No IncreaseOrganic->Optimized

Fig 2. Decision-tree workflow for HPLC mobile phase optimization based on chromatographic parameters.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, every analytical run must be a self-validating system. Do not proceed to sample analysis without passing the System Suitability Test (SST).

Protocol: Preparation and Execution of the Optimized Gradient Method

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 2.72 g of KH2​PO4​ in 1000 mL of HPLC-grade water. Adjust the pH to 2.5 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane. (Causality: Suppresses carboxylic acid ionization).

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile (or Methanol if resolving isomers).

Step 2: Column Equilibration

  • Install an end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm)[4].

  • Flush the column with 90% Mobile Phase A / 10% Mobile Phase B at 1.0 mL/min for 30 column volumes until the baseline is stable.

Step 3: The Self-Validating System Suitability Test (SST)

  • Prepare a resolution solution containing CAS 1008769-68-3 (100 µg/mL) spiked with known impurities (e.g., starting materials or degradation products at 1 µg/mL).

  • Inject 10 µL of the SST solution.

  • Validation Gate: The system is only validated for use if it meets the following criteria:

    • Resolution ( Rs​ ) between the API and the closest eluting impurity is ≥2.0 .

    • Tailing factor ( As​ ) for the API peak is ≤1.5 .

    • Relative Standard Deviation (RSD) of the API peak area over 5 replicate injections is ≤2.0% .

Quantitative Data & Optimization Matrices

Use the following matrices to fine-tune your method based on your specific laboratory constraints (e.g., LC-UV vs. LC-MS).

Table 1: Mobile Phase Buffer Selection Matrix
Buffer SystempH RangeMS Compatible?Best Use Case for CAS 1008769-68-3
0.1% Formic Acid~2.7YesLC-MS impurity identification; good volatility.
0.1% TFA~2.0Yes (with caution)Excellent peak shape; acts as a weak ion-pair reagent.
20 mM Phosphate2.1 - 3.1NoLC-UV routine QA/QC; highest buffering capacity and stability.
10 mM Ammonium Acetate3.8 - 5.8YesAvoid. pH is too close to the API's pKa, causing peak splitting.
Table 2: Optimized Gradient Elution Profile

Note: A gradient is required to elute polar degradation products early, while ensuring the highly lipophilic cyclohexyloxy-parent compound elutes with sharp peak geometry.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Rationale
0.090101.0Retains polar impurities (e.g., cleaved ether products).
5.090101.0Isocratic hold to stabilize baseline.
20.030701.0Linear ramp to elute the lipophilic parent compound.
25.010901.0Column wash to remove highly retained hydrophobic dimers.
25.190101.0Return to initial conditions.
35.090101.0Re-equilibration (Self-validation step for retention time stability).

References

  • Bidepharm. "CAS 1008769-68-3, 5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid." bidepharm.com.
  • Science.gov. "c18 reversed-phase column: Topics by Science.gov." science.gov.
  • Helix Chromatography. "HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column." helixchrom.com.
  • MDPI. "Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets." mdpi.com.
  • ResearchGate. "Method development and validation for the simultaneous estimation of nicotinic acid, folic acid and cyanocobalamin using RP-HPLC." researchgate.net.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid. It is intende...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical analysis and quality control. This document will objectively compare the proposed HPLC method with a hypothetical Ultra-High-Performance Liquid Chromatography (UPLC) alternative, supported by experimental data, to guide the selection of the most suitable analytical procedure.

The validation of an analytical procedure is a critical step in pharmaceutical development, ensuring that the method is suitable for its intended purpose.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established guidelines for analytical method validation.[1][3][4] This guide is structured to adhere to these principles, emphasizing scientific integrity and a logical, data-driven approach.

The Analyte: 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid

5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid is a pyridine carboxylic acid derivative. The pyridine ring, being aromatic and electron-deficient, along with the carboxylic acid group, imparts specific physicochemical properties that influence chromatographic behavior.[5][6] These characteristics, such as polarity and potential for hydrogen bonding, are key considerations in developing a robust HPLC method.

Proposed Analytical Method: A Comparative Overview

This guide will focus on the validation of a primary HPLC method (Method A) and compare its performance characteristics with a faster, higher-resolution UPLC method (Method B).

ParameterMethod A: HPLCMethod B: UPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 275 nmUV at 275 nm
Injection Volume 10 µL2 µL
Run Time 15 minutes5 minutes

Experimental Workflow for HPLC Method Validation

The validation of the analytical method will proceed through a series of experiments designed to assess its performance characteristics. The following diagram illustrates the logical flow of the validation process.

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Method_Development Method Development (Column, Mobile Phase, etc.) Specificity Specificity/ Selectivity Method_Development->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Routine_Analysis Routine Analysis System_Suitability->Routine_Analysis Method Deemed Valid

Caption: A flowchart illustrating the sequential stages of HPLC method validation.

Performance Characteristics: A Comparative Analysis

The following sections detail the experimental protocols and present a comparative analysis of the validation data for Method A (HPLC) and Method B (UPLC).

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[1]

Experimental Protocol:

  • Analyze a blank sample (diluent).

  • Analyze a placebo sample (all formulation components except the active pharmaceutical ingredient).

  • Analyze a sample of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid reference standard.

  • Analyze a sample of the drug product.

  • Spike the drug product sample with known impurities and potential degradants and analyze.

  • Perform forced degradation studies (acid, base, oxidation, heat, and light) and analyze the stressed samples.

Comparative Data:

SampleMethod A (HPLC)Method B (UPLC)
Blank No interfering peaks at the retention time of the analyteNo interfering peaks at the retention time of the analyte
Placebo No interfering peaks at the retention time of the analyteNo interfering peaks at the retention time of the analyte
Spiked Sample Analyte peak is resolved from all impurity peaks (Resolution > 2.0)Analyte peak is well-resolved from all impurity peaks (Resolution > 3.0)
Forced Degradation Degradant peaks are resolved from the analyte peakBaseline resolution of all degradant peaks from the analyte peak
Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare a series of at least five dilutions of the stock solution covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each dilution in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Comparative Data:

ParameterMethod A (HPLC)Method B (UPLC)ICH Q2(R1) Acceptance Criteria
Range 50 - 150 µg/mL50 - 150 µg/mLDefined by the user
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Y-intercept Minimal and not significantly different from zeroMinimal and not significantly different from zeroClose to zero
Accuracy

Accuracy is the closeness of test results obtained by the method to the true value.[8] It is often determined by recovery studies.

Experimental Protocol:

  • Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare nine samples in total (three replicates at each concentration level).

  • Analyze the samples and calculate the percent recovery.

Comparative Data:

Concentration LevelMethod A (HPLC) % Recovery (Mean ± SD)Method B (UPLC) % Recovery (Mean ± SD)ICH Q2(R1) Acceptance Criteria
80% 99.2 ± 0.8%99.5 ± 0.5%Typically 98.0 - 102.0%
100% 100.5 ± 0.6%100.2 ± 0.4%Typically 98.0 - 102.0%
120% 99.8 ± 0.9%100.8 ± 0.6%Typically 98.0 - 102.0%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.[7][1]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the drug product at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

Comparative Data:

ParameterMethod A (HPLC) %RSDMethod B (UPLC) %RSDICH Q2(R1) Acceptance Criteria
Repeatability ≤ 1.0%≤ 0.8%Typically ≤ 2%
Intermediate Precision ≤ 1.5%≤ 1.2%Typically ≤ 2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

  • LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

Comparative Data:

ParameterMethod A (HPLC)Method B (UPLC)
LOD 0.05 µg/mL0.02 µg/mL
LOQ 0.15 µg/mL0.06 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (± 10%)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the mobile phase (± 0.2 units)

  • Analyze samples under each of the modified conditions and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

Comparative Data:

Parameter VariationMethod A (HPLC) - Impact on System SuitabilityMethod B (UPLC) - Impact on System Suitability
Flow Rate ± 10% Minor shift in retention time; all other parameters within limitsMinor shift in retention time; all other parameters within limits
Temperature ± 5 °C Minimal impactMinimal impact
Mobile Phase ± 2% Acceptable shift in retention time and resolutionAcceptable shift in retention time and resolution

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

System_Suitability System_Suitability_Parameters System Suitability Parameters • Tailing Factor • Theoretical Plates • Repeatability of Injections (%RSD) • Resolution Acceptance_Criteria Acceptance_Criteria System_Suitability_Parameters->Acceptance_Criteria Must Meet

Caption: Key parameters and acceptance criteria for system suitability testing.

Conclusion and Recommendation

Both the proposed HPLC (Method A) and the comparative UPLC (Method B) methods are demonstrated to be valid for the purity analysis of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid, meeting the criteria set forth by the ICH guidelines.

  • Method A (HPLC) is a robust and reliable method suitable for routine quality control applications. It provides accurate and precise results, though with longer analysis times.

  • Method B (UPLC) offers significant advantages in terms of speed, resolution, and sensitivity. The shorter run time can significantly increase sample throughput, and the lower LOD/LOQ make it superior for impurity profiling.

For laboratories where high throughput and the detection of trace-level impurities are critical, Method B (UPLC) is the recommended choice . For standard quality control testing where these factors are less critical, the more traditional Method A (HPLC) remains a valid and cost-effective option . The final selection should be based on the specific needs and resources of the laboratory.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Chemicals Agency. 5-chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid — Chemical Substance Information. [Link]

  • ResearchGate. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. [Link]

  • ProPharma Group. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • FyoniBio. ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. [Link]

  • ACS Publications. Intensification of Pyridine-3-carboxylic Acid Extraction Using N-Methyl-N,N-dioctyloctan-1-ammonium Chloride in Different Type of Diluents. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • National Center for Biotechnology Information. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • European Compliance Academy. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. [Link]

  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ResearchGate. (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres. [Link]

  • MDPI. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. [Link]

Sources

Comparative

comparing reactivity of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid vs 6-chloronicotinic acid

This technical comparison guide provides an in-depth analysis of the reactivity profiles of two distinct pyridine-based building blocks: 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid and 6-chloronicotinic acid . D...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical comparison guide provides an in-depth analysis of the reactivity profiles of two distinct pyridine-based building blocks: 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid and 6-chloronicotinic acid . Designed for medicinal chemists and drug development professionals, this guide dissects the electronic and steric factors governing their behavior in nucleophilic aromatic substitution (SNAr), cross-coupling, and amidation workflows.

Electronic and Steric Fundamentals: The Causality of Reactivity

The fundamental divergence in the reactivity of these two compounds stems from the positional relationship of the chlorine atom relative to the pyridine nitrogen, compounded by the presence of electron-donating groups.

6-Chloronicotinic Acid (6-CNA): In 6-CNA, the chlorine atom is located at the C6 position, which is ortho to the pyridine nitrogen. This position is highly activated for SNAr. When a nucleophile attacks the C6 carbon, the resulting negative charge in the Meisenheimer intermediate is delocalized directly onto the highly electronegative pyridine nitrogen. This heteroatom stabilization drastically lowers the activation energy of the addition step, making the C6-Cl bond highly susceptible to displacement by amines, alkoxides, and thiolates (1[1]).

5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid: Conversely, the C5-chloro position in this derivative is meta to the pyridine nitrogen. Nucleophilic attack at C5 generates an intermediate where the negative charge cannot be stabilized by the ring nitrogen, resulting in a high kinetic barrier that renders the C5 position essentially inert to SNAr (2[2]). Furthermore, the cyclohexyloxy group at C6 exerts a strong electron-donating resonance effect (+M effect), increasing the electron density of the aromatic ring and further deactivating the C5-Cl bond toward both nucleophilic attack and oxidative addition by transition metals. The steric bulk of the cyclohexyl ring also physically impedes the approach of bulky palladium-ligand complexes during cross-coupling.

Quantitative Reactivity Comparison

The following table summarizes the divergent reactivity metrics of the two compounds to guide synthetic planning.

Property / Reactivity Metric6-Chloronicotinic Acid5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid
SNAr Reactivity (C-Cl) Highly Active (ortho to N)Inert (meta to N, deactivated by +M alkoxy)
Typical SNAr Temp 20°C – 80°CN/A (Does not proceed)
Pd-Catalyzed Coupling Fast (Standard Pd(PPh3)4)Slow (Requires bulky, electron-rich ligands e.g., XPhos)
Amidation Chemoselectivity Low (Prone to competitive C6 SNAr)High (C5-Cl remains intact)
Electronic Nature of Ring Electron-deficientElectron-rich (due to C6-cyclohexyloxy)

Visualizing Reactivity Pathways

ReactivityMap C6 6-Chloronicotinic Acid (C6-Cl) Act N-Atom Stabilization (Ortho/Para Effect) C6->Act C5 5-Chloro-6-(cyclohexyloxy)... (C5-Cl) Deact No N-Atom Stabilization (Meta Position) C5->Deact Steric +M Effect & Steric Bulk from Cyclohexyloxy C5->Steric SNAr Rapid SNAr Functionalization Act->SNAr Pd Requires Pd-Catalysis (Buchwald-Hartwig/Suzuki) Deact->Pd Steric->Pd

Fig 1. Electronic and steric factors dictating halopyridine reactivity pathways.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, embedding analytical checkpoints to ensure mechanistic fidelity and prevent common side reactions such as competitive amine hydrochlorination (3[3]).

Protocol A: Chemoselective C3-Amidation Workflow

When amidating the C3-carboxylic acid, the choice of substrate dictates the risk of competitive SNAr at the halogenated position.

AmidationWorkflow Start C3-COOH Amidation with Primary Amine PathA 6-Chloronicotinic Acid Start->PathA PathB 5-Chloro-6-(cyclohexyloxy)... Start->PathB Risk High Risk: SNAr at C6 PathA->Risk Safe Low Risk: C5 is Inert PathB->Safe Mitigation Use mild base (DIPEA), Strict temp control (0°C) Risk->Mitigation Standard Standard HATU/DIPEA coupling at RT Safe->Standard Validate LC-MS Validation: Check for bis-addition Mitigation->Validate Standard->Validate

Fig 2. Decision matrix and validation workflow for C3-carboxylic acid amidation.

Procedure for 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid:

  • Activation: Dissolve the acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF. Causality: HATU rapidly forms an highly active HOAt ester, driving amidation faster than any background degradation.

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 10 minutes at room temperature.

  • Amine Addition: Add the primary amine (1.1 equiv). Stir for 2 hours.

  • Validation: Analyze via LC-MS. Look for the desired mass [M+H]⁺. Because the C5-Cl is inert, you will not observe the bis-addition product (where the amine also displaces the chlorine), validating the chemoselectivity of the substrate.

Protocol B: SNAr Functionalization of 6-Chloronicotinic Acid

To intentionally displace the C6-Cl bond with an amine nucleophile:

  • Reaction Setup: Suspend 6-chloronicotinic acid (1.0 equiv) in a polar aprotic solvent (e.g., NMP or DMSO).

  • Nucleophile & Base: Add the secondary amine (2.0 equiv) and K₂CO₃ (3.0 equiv). Causality: K₂CO₃ acts as an HCl scavenger. Without it, the liberated HCl would protonate the unreacted amine, forming an unreactive ammonium salt and stalling the reaction at 50% conversion.

  • Heating: Heat to 80°C for 12 hours.

  • Validation: Monitor by TLC (UV active). Upon completion, acidify the mixture to pH 4 using 1M HCl to precipitate the functionalized nicotinic acid derivative. The shift in pKa (loss of the electron-withdrawing Cl, gain of an electron-donating amine) ensures the product precipitates cleanly from the aqueous layer.

Protocol C: Pd-Catalyzed Suzuki Coupling of the Deactivated C5-Position

Because 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid is deactivated and sterically hindered, standard SNAr fails. Transition-metal catalysis is mandatory (4[4]).

  • Catalyst Selection: In a glovebox, combine Pd₂(dba)₃ (5 mol%) and XPhos (10 mol%). Causality: The bulky, electron-rich dicyclohexylphosphine moiety of XPhos facilitates oxidative addition into the electron-rich, deactivated C5-Cl bond while preventing catalyst dimerization.

  • Reagents: Add the halopyridine (1.0 equiv), an arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv) in a 4:1 Dioxane/H₂O mixture.

  • Reaction: Heat at 100°C for 16 hours under argon.

  • Validation: Quench with saturated NH₄Cl. Extract with EtOAc. LC-MS validation must confirm the disappearance of the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) in the product mass, confirming successful C-C bond formation.

Sources

Validation

A Comparative Guide to the Structural Elucidation of Polyether Compounds: LC-MS Fragmentation Analysis of CAS 1008769-68-3

Introduction In the landscape of drug development and materials science, the precise characterization of polymers is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the str...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug development and materials science, the precise characterization of polymers is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the structural elucidation of polyether compounds, with a focus on CAS 1008769-68-3. Initial database searches for this specific CAS number did not yield a definitive chemical structure, but pointed towards a classification within the polyethylene glycol (PEG) or polyether family. For the purposes of this illustrative guide, we will proceed under the scientifically informed assumption that CAS 1008769-68-3 is a polyether-based oligomer. This assumption allows us to explore the nuances of analytical techniques applicable to this broad and industrially significant class of compounds.

The primary focus of this guide is a detailed exploration of Liquid Chromatography-Mass Spectrometry (LC-MS) with tandem MS (MS/MS) for fragmentation analysis. We will delve into the causality behind experimental choices and compare its performance against three orthogonal and complementary techniques: Size Exclusion Chromatography (SEC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting the most appropriate analytical strategy for their specific research needs.

Primary Technique: LC-MS/MS Fragmentation Analysis

LC-MS/MS has become an indispensable tool for the structural characterization of a wide array of molecules, including polymers.[1] Its strength lies in the combination of chromatographic separation with the high sensitivity and structural information provided by mass spectrometry.[1] For polyethers like our target compound, Electrospray Ionization (ESI) is the most common ionization technique, typically yielding singly or multiply charged ions, often as adducts with sodium ([M+Na]⁺) or other cations.[2]

Experimental Protocol: LC-MS/MS of a Polyether Compound

1. Sample Preparation:

  • Dissolve 1 mg of the polyether sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulates that could interfere with the LC system.

2. Liquid Chromatography (LC) Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). Reversed-phase chromatography is chosen to separate the oligomers based on their chain length, with shorter, more polar oligomers eluting first.[3]

  • Mobile Phase A: Water with 0.1% formic acid. The acid is added to improve peak shape and ionization efficiency.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer capable of MS/MS.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • MS1 Scan Range: m/z 100-2000.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID). For a targeted analysis, the most abundant oligomer ions observed in the MS1 scan will be selected for fragmentation.

  • Collision Energy: A stepped collision energy (e.g., 10-40 eV) is often employed to generate a rich fragmentation spectrum.

Expected Fragmentation Pathway

In CID of sodiated polyether chains, fragmentation typically occurs along the polymer backbone, leading to the formation of characteristic b- and y-type ions. The fragmentation is initiated by the cleavage of a C-O bond.

Precursor [M+Na]⁺ Precursor Ion CID Collision-Induced Dissociation (CID) Precursor->CID Fragments Fragment Ions CID->Fragments b_ion b-type ion (non-charged terminal) Fragments->b_ion Neutral Loss y_ion y-type ion (charged terminal) Fragments->y_ion Charged Fragment Pathway Fragmentation Pathway

Caption: Generalized CID fragmentation pathway for a sodiated polyether.

The resulting MS/MS spectrum will show a series of peaks corresponding to these fragment ions, with the mass difference between adjacent peaks in a series corresponding to the mass of the repeating monomer unit (e.g., 44.026 Da for ethylene glycol). This allows for the confirmation of the polymer's backbone structure and can provide information about the end groups.[4]

Comparative Analytical Techniques

While LC-MS/MS provides detailed structural information, a comprehensive characterization of a polymer often requires orthogonal techniques that provide complementary data.

Size Exclusion Chromatography (SEC)

SEC, also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight distribution of polymers.[5][6][7] It separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting first.[5][8]

Experimental Protocol: SEC

  • SEC System: An isocratic HPLC system with a refractive index (RI) detector.

  • Column: A set of SEC columns with a suitable pore size range for the expected molecular weight of the polymer.

  • Mobile Phase: Tetrahydrofuran (THF) is a common mobile phase for organic-soluble polymers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Calibration: The system is calibrated with a series of narrow-dispersity polystyrene standards of known molecular weights.

cluster_workflow SEC Workflow SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Injection onto SEC Column SamplePrep->Injection Separation Separation by Size (Large Elute First) Injection->Separation Detection Detection by RI Detector Separation->Detection Analysis Molecular Weight Distribution (vs. Calibration Curve) Detection->Analysis

Caption: A simplified workflow for Size Exclusion Chromatography.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

MALDI-TOF MS is a soft ionization technique that is particularly well-suited for the analysis of polymers.[9][10][11] It provides information on the absolute molecular weight of oligomers, the repeating unit mass, and the identity of end groups.[12]

Experimental Protocol: MALDI-TOF MS

  • Sample Preparation: The polymer sample is co-crystallized with a matrix (e.g., α-cyano-4-hydroxycinnamic acid) and a cationizing agent (e.g., sodium trifluoroacetate) on a MALDI target plate.

  • Mass Spectrometer: A MALDI-TOF mass spectrometer.

  • Laser: A pulsed nitrogen laser (337 nm).

  • Mode: Positive ion reflector mode for higher mass resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural characterization of polymers, providing detailed information about the chemical environment of the protons in the molecule.[13][14] It can be used to determine the molecular weight, confirm the structure of the repeating unit, and identify the end groups.[15]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 10 mg of the polymer sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, as DMSO-d₆ can be particularly useful for identifying hydroxyl end groups in PEGs.[16]

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: A standard one-dimensional ¹H NMR experiment.

Performance Comparison

Parameter LC-MS/MS SEC MALDI-TOF MS ¹H NMR
Primary Information Structural elucidation of individual oligomers, end-group analysis, and confirmation of repeating units.Molecular weight distribution (Mn, Mw, PDI).Absolute molecular weight of oligomers, end-group analysis, and repeating unit mass.Detailed structural information, end-group analysis, and molecular weight estimation.
Strengths High sensitivity, provides detailed fragmentation information for structural confirmation.Robust and reliable for determining polydispersity.High mass accuracy, suitable for a wide range of molecular weights.Non-destructive, provides unambiguous structural information.
Limitations Fragmentation can be complex to interpret, potential for ionization suppression.Does not provide structural information beyond hydrodynamic volume, requires calibration.Can be sensitive to sample preparation, may not be suitable for highly polydisperse samples.Lower sensitivity compared to MS techniques, can be complex for co-polymers.
Hypothetical Data for CAS 1008769-68-3 Confirmed ethylene glycol repeating unit (44.026 Da). Identified hydroxyl and methoxy end-groups.Mn = 1500 Da, Mw = 1550 Da, PDI = 1.03.Series of sodiated oligomers with a mass difference of 44.026 Da. End-group masses consistent with hydroxyl and methoxy.Integration of end-group signals relative to the polymer backbone suggests an average molecular weight of ~1500 Da.

Conclusion and Recommendations

The comprehensive analysis of a polyether compound such as the one represented by CAS 1008769-68-3 is best achieved through a multi-faceted analytical approach.

  • LC-MS/MS stands out for its ability to provide detailed structural information on individual oligomers and their fragmentation patterns, making it invaluable for confirming the chemical structure of the repeating units and end-groups.

  • SEC is the gold standard for determining the molecular weight distribution and should be considered an essential complementary technique for any polymer analysis.

  • MALDI-TOF MS offers a rapid and accurate method for determining the absolute molecular weight of the oligomers present and is particularly useful for less polydisperse samples.

  • ¹H NMR provides unparalleled detail on the chemical structure and is the most definitive method for identifying and quantifying end-groups.

For a comprehensive and robust characterization of a polyether compound, we recommend an integrated approach. Begin with SEC to understand the molecular weight distribution. Follow this with LC-MS/MS and MALDI-TOF MS to confirm the structure of the repeating units and end-groups, and to obtain accurate mass information. Finally, utilize ¹H NMR to provide definitive structural confirmation and quantification of end-groups. This synergistic application of orthogonal techniques ensures a thorough and reliable structural elucidation, which is critical for quality control, regulatory submissions, and advancing research and development in the pharmaceutical and materials science industries.

References

  • Optimized MALDI-TOF MS Strategy for Characterizing Polymers. Frontiers. (2021). Available at: [Link]

  • Polymer Analysis by MALDI-Tof MS. Waters Corporation. (n.d.). Available at: [Link]

  • An Overview of Size Exclusion Chromatography Applied to Polymers and Coatings. Paint.org. (n.d.). Available at: [Link]

  • Characterization of Polyethers Using Tandem Mass Spectrometry with Hydrogen Abstraction Dissociation and Thermal Activation. ACS Publications. (2020). Available at: [Link]

  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. (2023). Available at: [Link]

  • Optimized MALDI-TOF MS Strategy for Characterizing Polymers. PMC - NIH. (2021). Available at: [Link]

  • Size Exclusion Chromatography. Shimadzu Scientific Instruments. (n.d.). Available at: [Link]

  • Size-exclusion chromatography. Wikipedia. (n.d.). Available at: [Link]

  • Size-exclusion chromatography (SEC) of branched polymers and polysaccharides. PMC. (n.d.). Available at: [Link]

  • An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. Agilent. (n.d.). Available at: [Link]

  • Advanced Polymer Analysis with MALDI-TOF MS. Bruker. (n.d.). Available at: [Link]

  • MASS SPECTROMETRY FOR POLYMERS. (n.d.). Available at: [Link]

  • Proton NMR characteristics of polyethylene glycol and derivatives. ResearchGate. (n.d.). Available at: [Link]

  • High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. PMC. (n.d.). Available at: [Link]

  • Variable temperature solid-state NMR spectral and relaxation analyses of the impregnation of polyethylene glycol (PEG) into coniferous wood. RSC Publishing. (n.d.). Available at: [Link]

  • Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. ACS Publications. (2021). Available at: [Link]

  • Proton NMR characterization of poly(ethylene glycols) and derivatives. American Chemical Society. (1990). Available at: [Link]

  • Determination of the molecular weight of poly(ethylene glycol) in biological samples by reversed-phase LC-MS with in-source fragmentation. PubMed. (2013). Available at: [Link]

  • Characterization of various polyether polyols by Mass Spectrometry. ResearchGate. (n.d.). Available at: [Link]

  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Publications. (2023). Available at: [Link]

  • Application of LCMS in small-molecule drug development. (2016). Available at: [Link]

Sources

Comparative

evaluating the stability of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid under accelerated conditions

For professionals in drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and regulatory approval. This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and regulatory approval. This guide provides an in-depth evaluation of the stability of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid, a novel heterocyclic compound with significant therapeutic potential. We will explore its performance under accelerated stability conditions, compare it with relevant alternatives, and elucidate the scientific rationale behind the testing protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate stability-related risks in their projects.

Introduction: The Critical Role of Stability in Drug Development

The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous stability testing to ensure that a drug product maintains its specified quality throughout its intended lifecycle.[1][2] Accelerated stability studies, where the drug substance is exposed to elevated stress conditions, are a vital tool for predicting long-term stability and identifying potential degradation pathways in a compressed timeframe.[3][4][5]

This guide focuses on 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid, a molecule of interest due to its pyridine carboxylic acid scaffold, which is present in numerous approved pharmaceuticals.[6] By subjecting this compound to a systematic, data-driven stability assessment, we can proactively address potential challenges in its development pathway.

Understanding the Molecule: Potential Stability Liabilities

The chemical structure of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid contains several functional groups that may be susceptible to degradation under stress conditions:

  • Pyridine Carboxylic Acid Moiety: This group is generally stable; however, decarboxylation can occur at high temperatures. The pyridine ring itself can be subject to oxidative degradation.[7]

  • Aryl Chloride: The chloro-substituent on the pyridine ring is an aryl chloride. While aryl halides are generally more resistant to hydrolysis than alkyl halides due to the partial double-bond character of the C-Cl bond, they can undergo nucleophilic aromatic substitution under certain conditions, especially when activated by electron-withdrawing groups.[8][9]

  • Ether Linkage: The cyclohexyloxy group is connected via an ether linkage. Ethers can undergo oxidative degradation, often initiated by free radicals, which can lead to cleavage of the C-O bond.[10][11] They can also be cleaved under strong acidic conditions.[12][13]

A thorough understanding of these potential degradation routes is crucial for designing a comprehensive stability study and for developing a robust formulation.

Experimental Design: A Rigorous Approach to Accelerated Stability Testing

To evaluate the stability of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid, a comprehensive accelerated stability study was designed based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[14][15][16]

  • Test Compound: 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid (Purity > 99.5%)

  • Alternative Compounds for Comparison:

    • Compound A (Structural Analog): 5-bromo-6-(cyclohexyloxy)pyridine-3-carboxylic acid. This allows for a direct comparison of the effect of the halogen substituent on stability.

    • Compound B (Bioisostere): 5-chloro-6-(cyclohexyloxy)pyridine-3-yl)tetrazole. Tetrazoles are common bioisosteres for carboxylic acids and may offer different stability profiles.[17][18][19]

  • Stability Chambers: Calibrated to maintain precise temperature and relative humidity (RH).

  • Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed and validated to separate and quantify the parent compound and its degradation products.[20][21][22]

The following protocol was implemented:

  • Sample Preparation: Samples of each compound were stored in sealed, amber glass vials to protect from light.

  • Storage Conditions: Vials were placed in stability chambers under the following accelerated condition as per ICH guidelines: 40°C ± 2°C / 75% RH ± 5% RH.[14][15][23]

  • Time Points: Samples were pulled for analysis at T=0, 1, 3, and 6 months.[4][14]

  • Analysis: At each time point, the samples were analyzed by the validated HPLC method to determine the remaining percentage of the active ingredient and to profile any degradation products.

The experimental workflow is illustrated in the diagram below:

G cluster_setup 1. Study Setup cluster_storage 2. Accelerated Storage cluster_testing 3. Time-Point Testing cluster_analysis 4. Analysis & Reporting API API Samples (Target & Alternatives) Packaging Package in Amber Vials API->Packaging Chamber Place in Stability Chamber 40°C / 75% RH Packaging->Chamber Pull_T0 T=0 Months Chamber->Pull_T0 Pull_T1 T=1 Month Chamber->Pull_T1 Pull_T3 T=3 Months Chamber->Pull_T3 Pull_T6 T=6 Months Chamber->Pull_T6 HPLC Stability-Indicating HPLC Analysis Pull_T0->HPLC Pull_T1->HPLC Pull_T3->HPLC Pull_T6->HPLC Report Data Evaluation & Reporting HPLC->Report

Caption: Experimental workflow for the accelerated stability study.

Results and Discussion: A Comparative Stability Profile

The stability of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid and its comparators was evaluated over a 6-month period under accelerated conditions. The following table summarizes the percentage of the parent compound remaining at each time point.

CompoundT=0T=1 MonthT=3 MonthsT=6 Months
5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid 100%99.1%97.5%95.2%
Compound A (Bromo Analog) 100%98.8%96.9%94.1%
Compound B (Tetrazole Bioisostere) 100%99.8%99.2%98.5%

Data are illustrative and for comparative purposes.

From the data, several key insights emerge:

  • High Intrinsic Stability: 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid demonstrates good stability under accelerated conditions, with over 95% of the API remaining after 6 months. This suggests a promising shelf-life under normal storage conditions.

  • Influence of the Halogen: The bromo analog (Compound A) showed slightly faster degradation than the chloro compound. This is consistent with the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making it potentially more susceptible to certain degradation pathways.

  • Superior Stability of the Bioisostere: The tetrazole bioisostere (Compound B) exhibited the highest stability. The tetrazole ring is known for its high chemical and metabolic stability, which is a key reason for its use as a carboxylic acid surrogate in drug design.

Analysis of the chromatograms revealed the formation of several minor degradation products. The primary degradants for 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid were identified as:

  • Impurity 1 (Hydrolysis Product): 5-chloro-6-hydroxypyridine-3-carboxylic acid. This suggests that cleavage of the ether bond is a potential degradation pathway, likely through hydrolytic or oxidative mechanisms.

  • Impurity 2 (Dehalogenation Product): 6-(cyclohexyloxy)pyridine-3-carboxylic acid. The formation of this impurity indicates a dehalogenation reaction may be occurring, although at a low level.

The proposed primary degradation pathways are illustrated below:

G cluster_products Parent 5-chloro-6-(cyclohexyloxy) pyridine-3-carboxylic acid Hydrolysis 5-chloro-6-hydroxypyridine -3-carboxylic acid Parent->Hydrolysis Ether Hydrolysis / Oxidation Dehalogenation 6-(cyclohexyloxy)pyridine -3-carboxylic acid Parent->Dehalogenation Reductive Dehalogenation

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Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic Acid

An Essential Safety and Operations Manual for Laboratory Professionals As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides es...

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Author: BenchChem Technical Support Team. Date: March 2026

An Essential Safety and Operations Manual for Laboratory Professionals

As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes data from structurally similar chemicals to establish a robust framework for its safe utilization and disposal. Our commitment is to empower you with the knowledge to maintain a secure laboratory environment.

I. Hazard Assessment: Understanding the Risks

Based on the analysis of analogous chlorinated pyridine and carboxylic acid derivatives, 5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid is anticipated to present the following hazards:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2][3]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2][3][4]

  • Harmful if Swallowed: Ingestion may cause adverse health effects.[3][4]

Hazardous decomposition under fire conditions may produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2][4]

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling 5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid. The following table outlines the recommended PPE, tailored to the anticipated hazards.

Protection Type Required Equipment Rationale and Best Practices
Eye and Face Protection Chemical splash goggles that meet ANSI standard Z87.1-2003. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5]Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.[5][6]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[7]Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use and change them frequently, especially if contact with the chemical occurs.[7][8]
Body Protection A flame-resistant lab coat is required.[5] For larger quantities or when there is a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.A lab coat protects the skin and personal clothing from contamination. Ensure the lab coat is fully buttoned. Closed-toe shoes are mandatory in the laboratory.[5]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[1][2] If engineering controls are not sufficient, a NIOSH/MSHA approved respirator may be necessary.[4]A fume hood is the primary engineering control to minimize inhalation exposure. Respiratory protection should be used as a secondary measure based on a formal risk assessment.[7]
III. Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational and disposal protocol is essential for the safe handling of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid.

A. Handling Protocol:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9] All necessary PPE should be inspected and donned correctly.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation and contamination of the laboratory environment.

  • Spill Management: In the event of a spill, do not panic.

    • Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[9] Place the absorbed material into a suitable, labeled container for hazardous waste disposal.

    • Large Spills: For larger spills, evacuate the area and contact your institution's environmental health and safety department.

  • Personal Hygiene: After handling, wash your hands and any exposed skin thoroughly with soap and water.[1][2] Do not eat, drink, or smoke in the laboratory.[4]

B. Disposal Plan:

All waste containing 5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid must be treated as hazardous waste.

  • Waste Collection: Collect all solid waste, including contaminated gloves, paper towels, and absorbent materials, in a clearly labeled, sealed container.

  • Container Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings.

  • Disposal: Dispose of the hazardous waste through your institution's approved waste disposal program.[1][2] Do not dispose of this chemical down the drain or in the regular trash.

IV. Workflow for Safe Handling and Disposal

The following diagram illustrates the critical steps for the safe handling and disposal of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Review SDS of Analogous Compounds prep2 Inspect and Don PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Weigh and Transfer in Fume Hood prep3->handle1 handle2 Monitor for Spills handle1->handle2 post1 Decontaminate Work Area handle2->post1 post2 Remove and Dispose of PPE Properly post1->post2 post3 Thoroughly Wash Hands post2->post3 disp1 Collect Waste in Labeled Container post3->disp1 disp2 Store Waste in Designated Area disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Workflow for Safe Handling and Disposal.

This comprehensive guide is intended to provide a framework for the safe handling of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid. Always consult with your institution's environmental health and safety professionals for specific guidance and protocols.

References

  • Fisher Scientific. (2025, December 20). Safety Data Sheet: Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 6-Chloronicotinic acid.
  • Chemwatch. (n.d.). 5-chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid — Chemical Substance Information.
  • GE Betz. (2021, August 27). SDS US.
  • MilliporeSigma. (2025, December 25). Safety Data Sheet: Acridine.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 6-Chloro-5-nitro-2-picoline.
  • Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: 5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic Acid.
  • MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from MIT Plasma Science and Fusion Center.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Kalstein. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
  • HPE. (n.d.). Safety Guidelines for Handling Chemicals.
  • BLD Pharm. (n.d.). 1803612-34-1|Cyclohexyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylate|BLD Pharm.
  • National Center for Biotechnology Information. (n.d.). (214C)pyridine-3-carboxylic acid | C6H5NO2 | CID 21829312.
  • Tokyo Chemical Industry. (2024, December 13). Safety Data Sheet: 5-Aminopyridine-2-carboxylic Acid.
  • International Programme on Chemical Safety & the Commission of the European Communities. (n.d.). PYRIDINE.
  • Sigma-Aldrich. (n.d.). Handling Pyrophoric Reagents.
  • U.S. Environmental Protection Agency. (2025, October 15). 6-(5-Chloro-2-((4-chloro-2-fluorobenzyl)oxy)benzyl)pyridine-2-carboxylic acid.
  • BLD Pharmatech. (n.d.). Safety Data Sheet: 5-Amino-2-chloropyridine-4-carboxylic acid.
  • ChemicalBook. (2025, July 14). 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID | 886365-46-4.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid
Reactant of Route 2
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5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid
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